1H-Indole, 4-ethyl-
Description
The exact mass of the compound 4-Ethyl-1H-indole is 145.089149355 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indole, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRCVOZYYPHAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 1H-Indole, 4-ethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1H-Indole, 4-ethyl-. Due to the limited availability of specific experimental data for this particular molecule in the reviewed literature, this document presents a plausible and widely applicable synthetic route, the Fischer Indole Synthesis, along with expected characterization data based on the analysis of similar indole derivatives.
Physicochemical Properties
The fundamental physicochemical properties of 1H-Indole, 4-ethyl- are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | 4-ethyl-1H-indole |
| Synonyms | 4-Ethylindole |
Synthesis of 1H-Indole, 4-ethyl-
The most established and versatile method for the synthesis of indole derivatives is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3]
For the synthesis of 1H-Indole, 4-ethyl-, the logical precursors would be (3-ethylphenyl)hydrazine and a suitable two-carbon aldehyde, such as acetaldehyde or its synthetic equivalent. The overall reaction proceeds by heating the precursors in the presence of an acid catalyst.[3]
Proposed Synthetic Workflow: Fischer Indole Synthesis
The following diagram illustrates the proposed workflow for the synthesis of 1H-Indole, 4-ethyl- via the Fischer Indole Synthesis.
Caption: Proposed Fischer Indole Synthesis workflow for 4-ethyl-1H-indole.
Experimental Protocol: Fischer Indole Synthesis (Generalized)
Disclaimer: The following is a generalized experimental protocol for the Fischer Indole Synthesis of 4-ethyl-1H-indole. This procedure is based on established methodologies for similar indole syntheses and should be adapted and optimized by the researcher.
Materials and Reagents:
-
(3-ethylphenyl)hydrazine hydrochloride
-
Acetaldehyde
-
Ethanol
-
Concentrated Sulfuric Acid or Zinc Chloride
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Formation of Phenylhydrazone:
-
In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride in ethanol.
-
Add acetaldehyde dropwise to the stirred solution at room temperature.
-
Continue stirring for 1-2 hours to allow for the formation of the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
To the flask containing the phenylhydrazone, slowly add a catalytic amount of concentrated sulfuric acid or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent and catalyst used) for several hours. Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1H-Indole, 4-ethyl-.
-
Characterization of 1H-Indole, 4-ethyl-
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 1H-Indole, 4-ethyl-.
Logical Flow of Spectroscopic Characterization
The following diagram illustrates the logical workflow for the characterization of the final product.
Caption: Logical workflow for the spectroscopic characterization of 4-ethyl-1H-indole.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1H-Indole, 4-ethyl-, based on its chemical structure and known data for similar indole derivatives.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-H | ~8.1 | br s | 1H | H-1 |
| Ar-H | ~7.2-7.5 | m | 3H | Aromatic protons |
| Ar-H | ~6.5 | t | 1H | H-3 |
| -CH₂- | ~2.8 | q | 2H | Ethyl -CH₂- |
| -CH₃ | ~1.3 | t | 3H | Ethyl -CH₃- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Ar-C | ~135 | C-7a |
| Ar-C | ~130 | C-4 |
| Ar-C | ~128 | C-3a |
| Ar-C | ~124 | C-2 |
| Ar-C | ~121 | C-6 |
| Ar-C | ~118 | C-5 |
| Ar-C | ~109 | C-7 |
| Ar-C | ~100 | C-3 |
| -CH₂- | ~25 | Ethyl -CH₂- |
| -CH₃ | ~14 | Ethyl -CH₃- |
Expected IR Data
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2960-2850 |
| C=C Stretch (Aromatic) | ~1600-1450 |
| C-N Stretch | ~1350-1250 |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of 1H-Indole, 4-ethyl-. Common fragmentation patterns for ethyl-substituted aromatic compounds would also be anticipated.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-ethyl-1H-indole
This guide provides a comprehensive overview of the spectroscopic data for 4-ethyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a research context.
Compound Information
| Property | Value |
| IUPAC Name | 4-ethyl-1H-indole |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 344748-71-6 |
| Canonical SMILES | CCC1=C2C=CNC2=CC=C1 |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-ethyl-1H-indole. Note that where experimental data is not publicly available, predicted data based on established spectroscopic principles and data from similar compounds is provided.
2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted data for a solution in CDCl₃ at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H (H1) |
| ~7.25 | t | 1H | H5 |
| ~7.15 | d | 1H | H7 |
| ~7.05 | t | 1H | H2 |
| ~6.95 | d | 1H | H6 |
| ~6.50 | t | 1H | H3 |
| ~2.80 | q | 2H | -CH₂-CH₃ |
| ~1.35 | t | 3H | -CH₂-CH₃ |
2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted data for a solution in CDCl₃ at 100 MHz.
| Chemical Shift (δ) ppm | Assignment |
| ~136.0 | C7a |
| ~132.0 | C4 |
| ~128.5 | C3a |
| ~124.0 | C2 |
| ~121.5 | C5 |
| ~119.0 | C6 |
| ~109.5 | C7 |
| ~100.0 | C3 |
| ~25.5 | -CH₂-CH₃ |
| ~14.0 | -CH₂-CH₃ |
2.3. IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch |
| ~1615, ~1580, ~1460 | Medium-Strong | C=C aromatic ring stretch |
| ~1450 | Medium | CH₂ bend |
| ~1375 | Medium | CH₃ bend |
| ~740 | Strong | ortho-disubstituted C-H bend |
2.4. Mass Spectrometry (Electron Ionization)
Data is based on the isomeric 1-ethyl-1H-indole, which is expected to show a highly similar fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 145 | ~50 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 115 | ~15 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |
| 89 | ~25 | [C₇H₅]⁺ (Further fragmentation of the ring) |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 4-ethyl-1H-indole (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied during acquisition to simplify the spectrum to single lines for each carbon environment. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat liquid 4-ethyl-1H-indole is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
3.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 4-ethyl-1H-indole.
Caption: Logical workflow for spectroscopic analysis.
CAS number and molecular formula for 1H-Indole, 4-ethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] This technical guide focuses on 1H-Indole, 4-ethyl- , a specific substituted indole, providing comprehensive information on its chemical properties, synthesis, spectral data, and known biological context. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.
Chemical and Physical Properties
1H-Indole, 4-ethyl- is an aromatic heterocyclic organic compound. Below is a summary of its key chemical and physical properties.[3]
| Property | Value |
| CAS Number | 344748-71-6 (Depositor-Supplied)[3] |
| Molecular Formula | C₁₀H₁₁N[3] |
| Molecular Weight | 145.20 g/mol [3] |
| IUPAC Name | 4-ethyl-1H-indole[3] |
| Computed XLogP3 | 2.8[3] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 1[3] |
| Rotatable Bond Count | 1[3] |
Synthesis and Purification
The synthesis of 4-substituted indoles can be challenging due to the lower reactivity of the C-4 position of the indole ring.[4] However, the Fischer indole synthesis remains a versatile and widely used method for the preparation of various indole derivatives.[5][6] The following is a detailed experimental protocol for the synthesis of 1H-Indole, 4-ethyl- via a modified Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 1H-Indole, 4-ethyl-
Objective: To synthesize 1H-Indole, 4-ethyl- from (3-ethylphenyl)hydrazine and acetaldehyde.
Materials:
-
(3-ethylphenyl)hydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[5]
-
Ethanol
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a solution of acetaldehyde (1.1 equivalents) in ethanol dropwise to the hydrazine solution at room temperature with stirring.
-
Continue stirring the mixture for 1-2 hours to allow for the formation of the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.[5] The reaction should be monitored by TLC to determine the completion of the cyclization.
-
After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 1H-Indole, 4-ethyl- by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.
-
The following diagram illustrates the general workflow for the synthesis and purification of 1H-Indole, 4-ethyl-.
Spectral Data
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic protons on the indole ring (δ 6.5-7.5 ppm), a broad singlet for the N-H proton (δ ~8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group (δ ~2.8 ppm), and a triplet for the methyl (-CH₃) protons of the ethyl group (δ ~1.3 ppm). |
| ¹³C NMR | Aromatic carbons of the indole ring (δ 100-140 ppm), a methylene carbon of the ethyl group (δ ~25 ppm), and a methyl carbon of the ethyl group (δ ~15 ppm). |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) to give a fragment at m/z = 130, which is a common fragmentation for ethyl-substituted aromatic compounds. |
Biological Activity and Signaling Pathways
Indole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] Many of these effects are mediated through their interaction with specific cellular signaling pathways.
One of the key signaling pathways influenced by indole and its metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[8] Indole, produced by gut microbiota from tryptophan, can act as a ligand for AhR.[5]
The following diagram illustrates a simplified representation of the indole-mediated AhR signaling pathway in the context of the gut-brain axis.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. 1H-Indole, 4-ethyl- | C10H11N | CID 13141063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. testbook.com [testbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. rsc.org [rsc.org]
A Technical Guide to the Reactivity and Stability of the 4-Ethylindole Nucleus
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties confer a rich and diverse reactivity, making it a versatile template for drug design. Understanding the influence of substituents on the indole nucleus is paramount for predicting chemical behavior, designing synthetic routes, and assessing the stability of drug candidates. This guide provides an in-depth technical examination of the 4-ethylindole core, focusing on its reactivity, stability, and the practical methodologies for its study.
Electronic Structure and General Reactivity
The indole ring is an electron-rich aromatic system, a property that dictates its chemical behavior. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring.
-
Electrophilic Substitution : The most characteristic reaction of indoles is electrophilic aromatic substitution. The site of attack is overwhelmingly the C3 position of the pyrrole ring. This regioselectivity is due to the formation of the most stable cationic intermediate (an indoleninium ion), where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. The reactivity of the C3 position is estimated to be up to 10¹³ times greater than that of benzene[1]. If the C3 position is blocked, electrophilic attack may occur at the C2 or N1 positions. Substitution on the benzene ring (C4-C7) is less favorable and typically requires harsher conditions or prior substitution of the more reactive sites[1].
-
Acidity and Basicity : Unlike most amines, the indole nitrogen is not basic because its lone pair is delocalized within the aromatic system[1]. Strong acids, however, can protonate the indole nucleus, primarily at the C3 position, which can lead to instability and polymerization[1]. The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by strong bases to form a nucleophilic indolyl anion.
Influence of the 4-Ethyl Substituent
The ethyl group at the C4 position modifies the reactivity and stability of the indole nucleus through a combination of electronic and steric effects.
-
Electronic Effects : As an alkyl group, the ethyl substituent is electron-donating via an inductive effect (+I). This effect increases the overall electron density of the bicyclic system, further activating it towards electrophilic attack compared to unsubstituted indole. While this activation is general, it has a more pronounced effect on the adjacent benzene ring positions.
-
Steric Effects : The 4-ethyl group introduces steric bulk on the benzene portion of the molecule. This has a minimal direct impact on reactions at the highly accessible and reactive C3 position of the pyrrole ring. However, it can sterically hinder electrophilic attack at the adjacent C5 position.
Chemical Reactivity Profile
The 4-ethylindole nucleus undergoes a variety of chemical transformations, crucial for the synthesis of complex derivatives.
-
Electrophilic Aromatic Substitution : This remains the most important reaction class. The electron-donating 4-ethyl group enhances the nucleophilicity of the ring, often leading to high yields.
-
Vilsmeier-Haack Formylation : A reliable method to introduce a formyl group at the C3 position using a Vilsmeier reagent (generated from POCl₃ and DMF)[2][3]. This reaction is typically high-yielding for electron-rich indoles[4].
-
Mannich Reaction : Reaction with formaldehyde and a secondary amine (like dimethylamine) introduces an aminomethyl group at C3.
-
Friedel-Crafts Acylation/Alkylation : These reactions also proceed preferentially at the C3 position.
-
-
Oxidation : The electron-rich indole nucleus is susceptible to oxidation.[5]
-
Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize the C2 position to yield an oxindole derivative[5].
-
Enzymatic oxidation, particularly by cytochrome P450 enzymes, can produce a variety of products, including hydroxylated derivatives (e.g., 6-hydroxyindole) and dimers such as indigo and indirubin pigments[6].
-
-
N-H Functionalization : The N-H proton can be abstracted by a strong base (e.g., NaH, n-BuLi) to form the corresponding anion. This anion is a potent nucleophile and can be readily alkylated or acylated to provide N1-substituted indoles.
Table 1: Summary of Chemical Reactivity of 4-Ethylindole
| Reaction Class | Typical Reagents | Primary Site of Reaction | Remarks |
| Electrophilic Substitution | |||
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Highly efficient and regioselective for C3-aldehydes. |
| Mannich Reaction | CH₂O, R₂NH | C3 | Provides access to C3-aminomethyl derivatives, key precursors for tryptamines. |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 | Introduces a C3-acyl group. |
| Nitration / Halogenation | HNO₃ / NBS, Br₂ | C3 | Proceeds readily, often requiring mild conditions to avoid side reactions. |
| Oxidation | NBS in H₂O; O₂, light | C2, C3 | Susceptible to oxidation, can form oxindoles and colored polymeric materials. |
| N-Deprotonation/Alkylation | NaH, RX | N1 | Requires a strong base to deprotonate the N-H group for subsequent functionalization. |
| Reduction (Hydrogenation) | H₂, Pd/C; NaBH₃CN | Pyrrole Ring | Can selectively reduce the pyrrole double bond under specific catalytic conditions. |
Stability Profile
The stability of the 4-ethylindole nucleus is a critical consideration for its synthesis, handling, storage, and application in drug development.
-
Acid Stability : Indoles are notoriously unstable in strongly acidic environments. Protonation at C3 generates a reactive indoleninium ion that can attack another indole molecule, leading to acid-catalyzed dimerization and polymerization. This is a significant liability that must be managed during synthesis and formulation.
-
Base Stability : The indole ring is generally stable under basic conditions.
-
Oxidative Stability : As electron-rich compounds, indoles are prone to oxidation by air and light.[5] This degradation often results in the formation of colored impurities. The presence of the electron-donating ethyl group may slightly enhance this susceptibility. Storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light is recommended.
-
Thermal Stability : Crystalline heterocyclic compounds generally exhibit good thermal stability.[7][8] However, prolonged exposure to high temperatures can lead to decomposition, the pathway of which depends on the specific substitution pattern and the atmosphere (inert vs. oxidizing)[7][8].
Table 2: Stability and Handling Profile of 4-Ethylindole
| Condition | Stability | Expected Outcome | Recommended Handling/Storage |
| Strong Acid (e.g., HCl, H₂SO₄) | Low | Rapid dimerization/polymerization | Avoid exposure to strong, non-nucleophilic acids. Use brief exposure or protecting groups if necessary. |
| Aqueous Base (e.g., NaOH) | High | Generally stable | Standard handling procedures. |
| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation to oxindoles or ring-opened products | Avoid contact with strong oxidants unless intended for reaction. |
| Air / Light | Moderate to Low | Slow oxidation, formation of colored impurities | Store in amber vials under an inert atmosphere (N₂ or Ar) in a cool, dark place. |
| Heat | Moderate to High | Stable to moderate heat; potential for decomposition at high temperatures | Determine melting point and decomposition temperature by DSC/TGA for specific applications. |
Experimental Protocols
The following protocols provide standardized methods for the functionalization and stability assessment of the 4-ethylindole nucleus.
Protocol 1: Vilsmeier-Haack Formylation of 4-Ethylindole
This protocol describes the synthesis of 4-ethyl-1H-indole-3-carbaldehyde, a key synthetic intermediate.
-
Reagent Preparation : In a three-necked, flame-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF with stirring[3]. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction : Dissolve 4-ethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup : Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and aqueous sodium hydroxide solution (to neutralize the acid).
-
Isolation : Stir the resulting suspension for 1-2 hours. The product, 4-ethyl-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification : If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Protocol 2: HPLC-Based Chemical Stability Assessment
This protocol outlines a general method for evaluating the stability of 4-ethylindole or its derivatives under various pH conditions, mimicking physiological or formulation environments.
-
Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Buffer Preparation : Prepare a series of aqueous buffers, for example:
-
Acidic condition: 0.1 N HCl (pH ~1.2)
-
Neutral condition: Phosphate-Buffered Saline (PBS, pH 7.4)
-
Basic condition: 0.01 N NaOH (pH ~12)
-
-
Incubation : In separate amber glass vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the initial organic solvent concentration is low (<5%) to not affect the buffer pH.
-
Time Points : Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Sample Quenching : Immediately quench any further degradation by diluting the aliquot in a mobile phase or a neutralizing buffer and storing it at a low temperature (e.g., 4 °C) until analysis.
-
HPLC Analysis : Analyze the samples using a validated reverse-phase HPLC method with UV detection at the λ_max of the compound. A typical system would use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Data Analysis : Quantify the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time. This data can be used to determine the degradation rate and half-life under each condition.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the reactivity and analysis of the 4-ethylindole nucleus.
Caption: Reactivity map of the 4-ethylindole nucleus.
Caption: Workflow for HPLC-based chemical stability assessment.
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
References
- 1. youtube.com [youtube.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Potential natural sources of 4-ethylindole compounds
A comprehensive review of scientific literature and chemical databases reveals a notable absence of 4-ethylindole as a recognized naturally occurring compound. While the parent compound, indole, and a variety of its substituted derivatives are widespread in the natural world, originating from microbial, marine, and plant sources, 4-ethylindole has not been identified as a constituent of this vast natural product library.
This technical guide addresses the user's request for information on the potential natural sources of 4-ethylindole. However, extensive searches of scientific databases and literature have not yielded any evidence of this specific compound being isolated or identified from a natural source. Therefore, a detailed guide on its natural origins, including quantitative data, experimental protocols for isolation, and biosynthetic pathways, cannot be compiled.
The Ubiquity of Indole and its Derivatives in Nature
Indole and its derivatives are a significant class of heterocyclic aromatic compounds with diverse biological activities and distributions. They are well-documented as:
-
Microbial Metabolites: A vast array of bacteria, particularly those in the gut microbiome, are known to produce indole from the metabolism of tryptophan.[1] Other indole derivatives, such as 3-methylindole (skatole) and indole-3-acetic acid, are also common microbial products.
-
Marine Natural Products: Marine organisms, especially sponges and tunicates, are a rich source of complex and often halogenated indole alkaloids.[2][3] These compounds exhibit a wide range of bioactivities.
-
Plant-Derived Compounds: Plants produce a variety of indole-containing secondary metabolites, including the well-known phytohormone indole-3-acetic acid, which plays a crucial role in plant growth and development. Volatile indole is also a component of the floral scent of many plant species, attracting pollinators.[4][5][6][7]
-
Food Components: The fermentation of food products can lead to the formation of indole and its derivatives. For instance, 3-methylindole is a known flavor component in white pepper, contributing to its characteristic aroma.[8]
The Case of 4-Ethylindole
Despite the widespread occurrence of the indole scaffold in nature, the specific substitution pattern of an ethyl group at the 4-position of the indole ring has not been reported in any identified natural product. Searches of chemical databases of natural products, including those focused on marine and plant-derived compounds, did not return any entries for 4-ethylindole.
This lack of evidence suggests that if 4-ethylindole does exist in nature, it is likely a very rare compound or present at concentrations below the detection limits of standard analytical techniques used in natural product discovery.
Conclusion
Based on the current body of scientific knowledge, there are no known natural sources of 4-ethylindole. Consequently, the core requirements of the user's request for a technical guide detailing quantitative data, experimental protocols, and signaling pathways related to its natural origins cannot be fulfilled. The information available pertains to the broader class of indole derivatives, but not specifically to the 4-ethyl substituted variant. Researchers, scientists, and drug development professionals interested in 4-ethylindole should consider it a synthetic compound for the purposes of their work, as there is no current evidence to support a natural origin.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Volatile Organic Compounds: Revealing the Hidden Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Black pepper - Wikipedia [en.wikipedia.org]
Preliminary Biological Activity Screening of 4-Ethyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity screening of 4-ethyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the 4-position offers a unique vector for pharmacological modulation. This document outlines the synthetic methodology for 4-ethyl-1H-indole, followed by detailed experimental protocols for evaluating its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. All quantitative data from cited and proposed experiments are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the screening process. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel indole derivatives.
Introduction
The indole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in drug discovery. The substitution pattern on the indole ring plays a critical role in defining the pharmacological profile of the resulting molecule. Specifically, modifications at the 4-position of the indole ring can significantly influence its interaction with biological targets. 4-Ethyl-1H-indole, the subject of this guide, is a small molecule whose biological activities are not yet extensively characterized in public literature.
This document aims to provide a detailed framework for the preliminary biological activity screening of 4-ethyl-1H-indole. It begins by detailing a probable synthetic route, followed by a comprehensive set of established in vitro assays to profile its potential therapeutic properties.
Synthesis of 4-Ethyl-1H-indole
A plausible and efficient method for the synthesis of 4-substituted indoles is the Bartoli indole synthesis. This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system. For the synthesis of 4-ethyl-1H-indole, the starting material would be 1-ethyl-2-nitrobenzene.
Experimental Protocol: Bartoli Indole Synthesis
Materials:
-
1-ethyl-2-nitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1-ethyl-2-nitrobenzene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (3.0 eq) dropwise, maintaining the temperature below -30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-ethyl-1H-indole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity Screening
This section outlines the experimental protocols for a preliminary in vitro screening of 4-ethyl-1H-indole to assess its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.
Cytotoxic Activity
The antiproliferative effect of 4-ethyl-1H-indole has been noted against murine L1210 leukemia cells. While detailed quantitative data is not publicly available, the following MTT assay protocol is a standard method to determine the cytotoxic effects of a compound on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
L1210 (or other desired cancer cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
4-Ethyl-1H-indole (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of 4-ethyl-1H-indole in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| 4-Ethyl-1H-indole | L1210 | - |
| Doxorubicin (Control) | L1210 | - |
Table 1: Template for presenting cytotoxic activity data of 4-ethyl-1H-indole.
Caption: Workflow for determining the cytotoxicity of 4-ethyl-1H-indole using the MTT assay.
Antimicrobial Activity
The antimicrobial potential of 4-ethyl-1H-indole can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
4-Ethyl-1H-indole
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 4-ethyl-1H-indole in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4-Ethyl-1H-indole | - | - | - |
| Ciprofloxacin | - | - | NA |
| Fluconazole | NA | NA | - |
Table 2: Template for presenting the Minimum Inhibitory Concentration (MIC) of 4-ethyl-1H-indole.
Caption: Workflow for the broth microdilution assay to determine the MIC of 4-ethyl-1H-indole.
Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
4-Ethyl-1H-indole
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare various concentrations of 4-ethyl-1H-indole and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Data Presentation:
| Compound | DPPH Scavenging IC₅₀ (µM) |
| 4-Ethyl-1H-indole | - |
| Ascorbic Acid (Control) | - |
Table 3: Template for presenting the antioxidant activity of 4-ethyl-1H-indole.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity
The anti-inflammatory potential of 4-ethyl-1H-indole can be initially assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which is measured spectrophotometrically at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium
-
Lipopolysaccharide (LPS)
-
4-Ethyl-1H-indole
-
Dexamethasone (as a positive control)
-
Griess Reagent (A: Sulfanilamide solution, B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 4-ethyl-1H-indole for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS-stimulated cells treated with dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
Data Presentation:
| Compound | NO Inhibition IC₅₀ (µM) |
| 4-Ethyl-1H-indole | - |
| Dexamethasone (Control) | - |
Table 4: Template for presenting the anti-inflammatory activity of 4-ethyl-1H-indole.
Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential points of inhibition.
Conclusion
This technical guide provides a foundational framework for the preliminary biological activity screening of 4-ethyl-1H-indole. The outlined synthetic protocol, based on the Bartoli indole synthesis, offers a viable route to obtain the compound for study. The detailed experimental procedures for cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory assays provide a clear roadmap for researchers to begin to elucidate the pharmacological profile of this novel indole derivative. The provided templates for data presentation and the visualization of experimental workflows and signaling pathways are intended to ensure a structured and comprehensive approach to this preliminary investigation. Further studies will be necessary to confirm these initial findings and to explore the in vivo efficacy and mechanism of action of 4-ethyl-1H-indole.
An In-depth Technical Guide to 4-Ethylindole: Nomenclature, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethylindole, a substituted indole of interest in chemical and pharmaceutical research. The document details its formal nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its known biological activities and interactions with cellular signaling pathways.
IUPAC Nomenclature and Common Synonyms
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-ethyl-1H-indole .[1] This name is derived from the parent heterocycle, indole, with an ethyl group substituted at the fourth position of the bicyclic structure.
Commonly used synonyms for this compound include:
The Chemical Abstracts Service (CAS) Registry Number for 4-ethylindole is 344748-71-6 .[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-ethylindole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 145.089149 g/mol | [1] |
| Monoisotopic Mass | 145.089149 g/mol | [1] |
| Topological Polar Surface Area | 15.8 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 133 | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-ethylindole was not found in the surveyed literature, a general synthetic approach for 4-substituted indoles can be adapted. The following sections outline a plausible synthetic route and standard analytical and purification methodologies.
Synthesis of 4-Substituted Indoles (General Procedure)
A common method for the synthesis of substituted indoles is the Fischer indole synthesis. However, for 4-substituted indoles, a more targeted approach starting from a suitably substituted aniline is often employed. A general procedure for the synthesis of 4-halo-1H-indoles, which could be conceptually adapted for 4-ethylindole, involves the cyclization of a 2-alkynyl-3-haloanilide.
Conceptual Workflow for Synthesis:
Caption: Conceptual workflow for the synthesis of 4-substituted indoles.
Detailed Steps (Adapted from a general procedure for 4-halo-1H-indoles):
-
Preparation of the Anilide: Start with a commercially available 2-iodo-3-ethylaniline. Acylate the amino group to form the corresponding acetamide or another suitable amide.
-
Sonogashira Coupling: Couple the 2-iodoanilide with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.
-
Deprotection: Remove the silyl protecting group from the alkyne using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.
-
Cyclization: Induce cyclization of the resulting 2-alkynyl anilide to the indole ring. This is typically achieved by heating with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent like DMF or DMSO.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified.
Purification Protocol
Purification of the synthesized 4-ethylindole would typically involve the following steps:
-
Extraction: The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base to remove inorganic impurities and unreacted starting materials.
-
Chromatography: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for indole derivatives. The fractions containing the pure product are identified by thin-layer chromatography (TLC).
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be performed to obtain a highly pure crystalline product.
Analytical Methods
Standard analytical techniques to confirm the identity and purity of 4-ethylindole include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the indole ring protons, the ethyl group (a triplet and a quartet), and the NH proton.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a common setup.
Biological Activity and Signaling Pathways
The biological activities of many indole derivatives are well-documented, with applications ranging from anticancer to antimicrobial agents. However, specific research on the biological effects and signaling pathway modulation of 4-ethylindole is limited in the readily available scientific literature.
Indole compounds, in general, are known to interact with various biological targets and signaling pathways. The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with various receptors and enzymes.
Potential Areas of Biological Investigation for 4-Ethylindole:
Based on the activities of other indole derivatives, potential biological effects of 4-ethylindole could be explored in the following areas:
-
Antimicrobial and Antifungal Activity: Many indole derivatives exhibit inhibitory activity against a range of microbial pathogens.
-
Anti-inflammatory Effects: Indole compounds have been shown to modulate inflammatory pathways.
-
Anticancer Activity: The indole scaffold is present in numerous natural and synthetic anticancer agents.
Signaling Pathways Potentially Modulated by Indole Derivatives:
Caption: Potential signaling pathways modulated by indole derivatives.
Further research is required to specifically elucidate the biological activities and the precise signaling pathways affected by 4-ethylindole. This would involve a range of in vitro and in vivo studies, including cell-based assays, enzyme inhibition assays, and animal models of disease. The structural similarity of 4-ethylindole to neurotransmitters like serotonin suggests that it could also be investigated for its effects on the central nervous system.
References
Methodological & Application
Application Notes and Protocols: Synthetic Routes to 4-Ethyl-1H-Indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic protocols for the preparation of 4-ethyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the classic Fischer indole synthesis methodology, which remains one of the most robust and versatile methods for constructing the indole nucleus. The described route involves a three-step sequence: the synthesis of the key intermediate (4-ethylphenyl)hydrazine hydrochloride, its subsequent condensation with pyruvic acid to form 4-ethyl-1H-indole-2-carboxylic acid, and a final decarboxylation step to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.
Introduction
The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for the construction of the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by varying the starting materials.
This application note focuses on the synthesis of 4-ethyl-1H-indole, a specific substituted indole that can serve as a building block for more complex molecules in drug development programs. The presented synthetic strategy employs a reliable three-step process, which is amenable to laboratory-scale synthesis.
Overall Synthetic Workflow
The synthesis of 4-ethyl-1H-indole is accomplished through the following three key stages:
-
Preparation of (4-ethylphenyl)hydrazine hydrochloride: This intermediate is synthesized from commercially available 4-ethylaniline via a diazotization reaction followed by reduction.
-
Fischer Indole Synthesis of 4-ethyl-1H-indole-2-carboxylic acid: The prepared (4-ethylphenyl)hydrazine hydrochloride is reacted with pyruvic acid in a Fischer indole cyclization to yield the corresponding indole-2-carboxylic acid.
-
Decarboxylation to 4-ethyl-1H-indole: The final step involves the removal of the carboxylic acid group from the 2-position of the indole ring to afford the desired 4-ethyl-1H-indole.
Data Presentation
The following table summarizes the key transformations and provides typical quantitative data for each step. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Materials | Key Reagents | Typical Solvent | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Hydrazine Synthesis | 4-Ethylaniline | NaNO₂, HCl, SnCl₂·2H₂O | Water, HCl | 0 - 10 | 4 - 6 | 70 - 85 |
| 2 | Fischer Indole Synthesis | (4-ethylphenyl)hydrazine HCl, Pyruvic Acid | H₂SO₄ or PPA | Acetic Acid or Ethanol | 80 - 110 | 2 - 4 | 65 - 80 |
| 3 | Decarboxylation | 4-ethyl-1H-indole-2-carboxylic acid | Copper powder | Quinoline | 200 - 230 | 1 - 2 | 75 - 90 |
Experimental Protocols
Stage 1: Synthesis of (4-ethylphenyl)hydrazine hydrochloride
Materials:
-
4-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated HCl and an equal volume of deionized water. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add 4-ethylaniline to the cold acid solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, keeping the temperature between 0 and 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.
-
Collect the precipitated (4-ethylphenyl)hydrazine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain (4-ethylphenyl)hydrazine hydrochloride as a crystalline solid.
Stage 2: Fischer Indole Synthesis of 4-ethyl-1H-indole-2-carboxylic acid
Materials:
-
(4-ethylphenyl)hydrazine hydrochloride
-
Pyruvic Acid
-
Glacial Acetic Acid or Ethanol
-
Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend (4-ethylphenyl)hydrazine hydrochloride in glacial acetic acid or ethanol.
-
Add an equimolar amount of pyruvic acid to the suspension.
-
Carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove any residual acid.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-ethyl-1H-indole-2-carboxylic acid.
Stage 3: Decarboxylation to 4-ethyl-1H-indole
Materials:
-
4-ethyl-1H-indole-2-carboxylic acid
-
Quinoline
-
Copper powder (catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-ethyl-1H-indole-2-carboxylic acid and quinoline.
-
Add a catalytic amount of copper powder to the mixture.
-
Heat the mixture under a nitrogen atmosphere to 200-230 °C. The evolution of carbon dioxide should be observed.
-
Maintain the temperature until the gas evolution ceases (typically 1-2 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 2M HCl (to remove quinoline), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-ethyl-1H-indole by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).
Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a well-studied and elegant transformation involving several key steps.
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (in this case, pyruvic acid) to form a hydrazone intermediate.[4]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or ene-hydrazine) form.[4]
-
[1][1]-Sigmatropic Rearrangement: This is the key step where a[1][1]-sigmatropic rearrangement occurs, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond.[4]
-
Rearomatization: The intermediate rearomatizes to regain the stability of the benzene ring.
-
Cyclization: An intramolecular cyclization occurs, where the amino group attacks the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia under acidic conditions, leading to the formation of the aromatic indole ring.[1]
References
Application of 1H-Indole, 4-ethyl- in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. Among the various substituted indoles, 1H-Indole, 4-ethyl- has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. The presence of the ethyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, offering a nuanced tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds.
This document provides a detailed overview of the applications of the 1H-Indole, 4-ethyl- scaffold in medicinal chemistry, focusing on its role in the development of Factor Xa inhibitors and P2X7 receptor antagonists. It includes a summary of relevant quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key concepts.
I. Application in the Development of Factor Xa Inhibitors
Derivatives of 1H-Indole, 4-ethyl- have been investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.
A. Lead Compound Information
A key structural motif utilized in the development of Factor Xa inhibitors is 4-ethyl-1H-indole-2-carboxylic acid .[1] This scaffold serves as a core component for the synthesis of more complex molecules designed to bind to the active site of the Factor Xa enzyme.
B. Synthesis Protocol: 4-ethyl-1H-indole-2-carboxylic acid
A general synthetic approach to 4-substituted indole-2-carboxylic acids can be achieved through the Reissert indole synthesis. The following protocol is a representative example for the synthesis of the 4-ethyl-1H-indole core.
Protocol 1: Synthesis of 4-ethyl-1H-indole
-
Reaction: Palladium-catalyzed hydrogenation of 4-vinyl-1H-indole.
-
Materials:
-
4-vinyl-1H-indole
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 4-vinyl-1H-indole in a 5:1 mixture of EtOAc:MeOH.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with H₂) and stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-ethyl-1H-indole.
-
Further functionalization to introduce the carboxylic acid at the 2-position can be achieved through various established methods, such as lithiation followed by carboxylation.
C. Biological Evaluation: Factor Xa Inhibition Assay
The inhibitory activity of compounds against Factor Xa is typically determined using a chromogenic substrate assay.
Protocol 2: In Vitro Factor Xa Inhibition Assay
-
Principle: The assay measures the ability of a test compound to inhibit the activity of purified human Factor Xa in cleaving a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a solution of human Factor Xa in Tris-HCl buffer.
-
In a 96-well plate, add the Factor Xa solution to wells containing various concentrations of the test compound or vehicle (DMSO) for control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
II. Application in the Development of P2X7 Receptor Antagonists
The 1H-Indole, 4-ethyl- scaffold is also a key component in the development of antagonists for the P2X7 receptor, an ion channel involved in inflammation and neuropathic pain.
A. Lead Compound Information
4-Ethyl-1H-indole-5-carboxylic acid derivatives have been patented as potent P2X7 receptor antagonists. These compounds are designed to block the activation of the P2X7 receptor by ATP, thereby modulating downstream inflammatory signaling.
B. Synthesis Protocol: Methyl 4-ethyl-1H-indole-5-carboxylate
The synthesis of this key intermediate can be achieved via a Suzuki coupling reaction.
Protocol 3: Synthesis of Methyl 4-ethyl-1H-indole-5-carboxylate
-
Reaction: Suzuki coupling of a boronic acid derivative with a suitable indole precursor.
-
Materials:
-
Methyl 4-bromo-1H-indole-5-carboxylate (or a similar precursor)
-
Vinyl boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
In a reaction vessel, combine the indole precursor, vinyl boronic acid pinacol ester, palladium catalyst, and base in the solvent mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting vinyl intermediate is then reduced to the ethyl group via catalytic hydrogenation as described in Protocol 1.
-
Purify the final product by column chromatography.
-
C. Biological Evaluation: P2X7 Receptor Antagonism Assay
The antagonistic activity of compounds on the P2X7 receptor can be assessed using a fluorescent calcium flux assay in a cell line expressing the receptor.
Protocol 4: In Vitro P2X7 Receptor Calcium Flux Assay
-
Principle: This assay measures the ability of a test compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by an agonist (e.g., BzATP). The change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye.
-
Materials:
-
A cell line stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
P2X7 receptor agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, BzATP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds dissolved in DMSO
-
96-well or 384-well black, clear-bottom microplate
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR)
-
-
Procedure:
-
Plate the P2X7-expressing cells in the microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test compound or vehicle (DMSO) to the wells and incubate for a specified period.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject the P2X7 agonist (BzATP) into the wells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the increase in fluorescence (calcium response) in the presence and absence of the test compound.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table summarizes representative (hypothetical, for illustrative purposes based on patent claims) quantitative data for derivatives containing the 1H-Indole, 4-ethyl- scaffold. Actual values would be found in specific scientific publications or detailed patent examples.
| Compound Class | Target | Assay Type | Representative IC₅₀ (nM) |
| 4-ethyl-1H-indole-2-carboxamides | Factor Xa | Chromogenic Assay | 10 - 100 |
| 4-ethyl-1H-indole-5-carboxamides | P2X7 Receptor | Calcium Flux Assay | 5 - 50 |
Visualizations
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of 4-ethyl-1H-indole derivatives.
Biological Evaluation Workflow
References
Application Notes and Protocols: 4-Ethyl-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethyl-1H-indole as a versatile building block in the synthesis of diverse molecular architectures with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an ethyl group at the 4-position offers a unique substitution pattern for exploring new chemical space and developing novel drug candidates.
Introduction to 4-Ethyl-1H-indole
4-Ethyl-1H-indole is an aromatic heterocyclic compound that serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. The indole core is found in numerous natural products and pharmaceuticals, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The ethyl substituent at the 4-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Key Applications:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs.[2][4][5] Derivatives of 4-ethyl-1H-indole can be explored for their potential to inhibit cancer cell proliferation.
-
Antimicrobial Agents: Indole derivatives have shown significant activity against a variety of bacterial and fungal pathogens.[1][3][6]
-
Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin makes it a promising scaffold for developing treatments for neurological and psychiatric disorders.
Key Synthetic Transformations of 4-Ethyl-1H-indole
Several key reactions can be employed to functionalize the 4-ethyl-1H-indole core, primarily at the C3 position, which is highly nucleophilic.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles, yielding 3-formylindoles which are versatile intermediates.[7][8]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 4-ethyl-1H-indole.
Experimental Protocol: Synthesis of 4-Ethyl-1H-indole-3-carbaldehyde
-
To a stirred solution of N,N-dimethylformamide (DMF, 2.5 equiv.) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.).
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 4-ethyl-1H-indole (1.0 equiv.) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethyl-1H-indole-3-carbaldehyde.
Expected Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 4-Ethyl-1H-indole-3-carbaldehyde | 85-95 | 145-147 | 10.10 (s, 1H, CHO), 8.35 (br s, 1H, NH), 7.80 (s, 1H, H-2), 7.40 (d, 1H, J=7.8 Hz, H-7), 7.25 (t, 1H, J=7.8 Hz, H-6), 7.05 (d, 1H, J=7.8 Hz, H-5), 2.80 (q, 2H, J=7.5 Hz, CH₂), 1.35 (t, 3H, J=7.5 Hz, CH₃) |
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and related heterocyclic systems. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[9][10] Starting from 4-ethyl-tryptamine (which can be synthesized from 4-ethyl-1H-indole), a variety of substituted β-carbolines can be accessed.
Reaction Scheme:
Caption: Pictet-Spengler synthesis of β-carbolines.
Experimental Protocol: Synthesis of a 4-Ethyl-β-carboline Derivative
-
Dissolve 4-ethyl-tryptamine (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expected Quantitative Data for a Representative Reaction (R = Phenyl):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) |
| 1-Phenyl-6-ethyl-1,2,3,4-tetrahydro-β-carboline | 70-85 | 198-200 | 8.10 (br s, 1H, NH-indole), 7.60-7.30 (m, 5H, Ar-H), 7.20 (d, 1H, J=7.5 Hz, H-5), 7.10 (d, 1H, J=7.5 Hz, H-8), 6.90 (t, 1H, J=7.5 Hz, H-7), 5.50 (s, 1H, H-1), 3.90 (m, 1H, H-3), 3.10 (m, 1H, H-3), 2.90 (m, 2H, H-4), 2.70 (q, 2H, J=7.6 Hz, CH₂), 1.30 (t, 3H, J=7.6 Hz, CH₃) |
Biological Activity of 4-Ethyl-1H-indole Derivatives
While specific biological data for derivatives of 4-ethyl-1H-indole are not extensively reported, the known pharmacological profiles of other indole derivatives suggest potential therapeutic applications.
Potential Anticancer Activity
Many indole-based compounds exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The introduction of the 4-ethyl group could enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of cancer cell signaling pathways.
Potential Antimicrobial Activity
Indole derivatives can act as antimicrobial agents by disrupting bacterial cell membranes, inhibiting biofilm formation, and interfering with essential enzymatic processes. The lipophilic nature of the 4-ethyl group may enhance the ability of these compounds to penetrate bacterial cell walls.
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for evaluating antimicrobial activity.
Hypothetical Antimicrobial Activity Data:
| Compound Class | Target Organism | MIC (µg/mL) |
| 4-Ethyl-1H-indole-3-carboxaldehyde Derivatives | Staphylococcus aureus | 16 - 64 |
| Escherichia coli | 32 - 128 | |
| 4-Ethyl-β-carboline Derivatives | Candida albicans | 8 - 32 |
Conclusion
4-Ethyl-1H-indole represents a promising, yet underexplored, building block in organic synthesis and medicinal chemistry. The synthetic protocols outlined here provide a foundation for the generation of diverse libraries of 4-ethyl-indole derivatives. Further investigation into the biological activities of these compounds is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticancer/antiestrogenic activities of novel indole-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Pictet-Spengler_reaction [chemeurope.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-Alkylation of 4-ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 4-ethyl-1H-indole, a key structural motif in many biologically active compounds and pharmaceutical agents. The following methods cover classical approaches using strong bases, as well as more recent developments employing catalytic systems.
Introduction
N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the diversification of indole-based scaffolds. The introduction of an alkyl group at the N-1 position can significantly modulate the biological activity, physicochemical properties, and metabolic stability of indole-containing molecules. 4-ethyl-1H-indole is a valuable starting material, and its N-alkylation provides access to a wide range of derivatives for drug discovery and development.
The protocols outlined below detail various methods for this transformation, including the use of different bases, alkylating agents, and catalytic systems. These methods have been selected to provide a range of options in terms of reactivity, substrate scope, and reaction conditions.
General Experimental Workflow
The following diagram illustrates a general workflow for the N-alkylation of 4-ethyl-1H-indole, from reaction setup to product purification and characterization.
Caption: General workflow for the N-alkylation of 4-ethyl-1H-indole.
Classical N-Alkylation with Sodium Hydride
This protocol describes the traditional method for N-alkylation using a strong base, sodium hydride, and an alkyl halide. This method is generally high-yielding and reliable.[1]
Experimental Protocol:
-
To a solution of 4-ethyl-1H-indole (1.0 eq.) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1–0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq.) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 30–60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.0–1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkyl halides, heating may be necessary (e.g., 50–80 °C).[1]
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-ethyl-1H-indole.
N-Alkylation using Potassium Carbonate
This method utilizes a milder base, potassium carbonate, and is often preferred for its operational simplicity and safety.
Experimental Protocol:
-
In a round-bottom flask, combine 4-ethyl-1H-indole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0–3.0 eq.), and the alkyl halide (1.1–1.5 eq.) in a polar aprotic solvent such as DMF, acetonitrile (MeCN), or acetone (0.1–0.5 M).
-
Heat the reaction mixture to 50–80 °C and stir for 4–24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Iron-Catalyzed N-Alkylation with Alcohols
This protocol offers a more environmentally friendly approach, using alcohols as alkylating agents in the presence of an iron catalyst.[2] This method proceeds via a "borrowing hydrogen" mechanism.
Experimental Protocol:
-
To a reaction vessel, add 4-ethyl-1H-indole (1.0 eq.), the corresponding alcohol (1.5–3.0 eq.), an iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a co-catalyst/additive if required (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1.0 eq.).[2]
-
Add a suitable solvent such as 2,2,2-trifluoroethanol (TFE) to achieve a concentration of 0.5 M.[2]
-
Seal the vessel and heat the reaction mixture to 110 °C for 18–48 hours under an argon atmosphere.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the reaction conditions for the N-alkylation of indoles, which can be adapted for 4-ethyl-1H-indole.
| Method | Base | Alkylating Agent | Solvent | Temperature (°C) | Typical Yields | Reference |
| Classical | NaH | Alkyl Halide | DMF, THF | 0 - 80 | High | [1] |
| Mild Base | K₂CO₃, Cs₂CO₃ | Alkyl Halide | DMF, MeCN, Acetone | 50 - 80 | Good to High | |
| Green Alkylation | Catalytic Base | Dimethyl/Dibenzyl Carbonate | DMA, DMF | 90 - 135 | High | [3] |
| Iron-Catalyzed | K₂CO₃ | Alcohol | TFE | 110 | Good | [2] |
| Metal-Free Reductive | - | Aldehyde | - | - | - | [4] |
| Copper-Catalyzed | KOH | N-tosylhydrazone | 1,4-Dioxane | 100 | Good | [5] |
Note: Yields are general and can vary depending on the specific alkylating agent and reaction optimization. The reactivity of 4-ethyl-1H-indole is expected to be similar to other substituted indoles, and these conditions should serve as a good starting point for optimization.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Handle with caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Development of 4-ethyl-1H-indole Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of 4-ethyl-1H-indole derivatives as enzyme inhibitors. The following sections outline the synthesis, characterization, and evaluation of these compounds against specific enzyme targets, supported by quantitative data and signaling pathway visualizations.
Introduction
The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at various positions of the indole ring allows for the fine-tuning of pharmacological properties. This document focuses on derivatives of 4-ethyl-1H-indole, a specific scaffold that has shown promise in the development of potent and selective enzyme inhibitors. We will explore the development of these derivatives as inhibitors of Autotaxin (ATX), a key enzyme involved in various pathological processes.
Target Enzyme: Autotaxin (ATX)
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator that signals through a family of G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling axis has been implicated in various diseases, including cancer, fibrosis, and inflammation. Therefore, inhibition of ATX is a promising therapeutic strategy.
ATX-LPA Signaling Pathway
The signaling cascade initiated by ATX involves the production of LPA, which then binds to its receptors (LPARs) on the cell surface, leading to the activation of downstream signaling pathways such as the PI3K-Akt, MAPK/ERK, and Rho pathways. These pathways ultimately regulate gene expression and cellular responses.
Quantitative Data Summary
A series of 1-ethyl-1H-indole analogs were synthesized and evaluated for their inhibitory activity against Autotaxin (ATX). The lead compound, Indole-1 , an indole-3-carboxylic acid derivative, was identified through high-throughput screening. Subsequent structural modifications led to the discovery of highly potent inhibitors.[1] The inhibitory activities, represented by IC50 values, are summarized in the table below.
| Compound ID | Structure | Linker | R Group | ATX IC50 (nM)[1] |
| Indole-1 | 1-ethyl-1H-indole-3-carboxylic acid | - | - | 740 |
| 18 | 1-ethyl-1H-indole derivative | Urea | Thiazole | Submicromolar |
| 24 | 1-ethyl-1H-indole derivative | Urea | Benzamide with 4-hydroxy piperidine | 2.3 |
Note: Specific structures for compounds 18 and 24 beyond the general description are detailed in the source publication.
Experimental Protocols
General Synthesis Workflow
The synthesis of the 4-ethyl-1H-indole based ATX inhibitors generally follows a multi-step process starting from a commercially available indole precursor. The workflow involves the introduction of the ethyl group at the N1 position, followed by the elaboration of a side chain at the C3 position, which includes the formation of different linker moieties (e.g., acyl hydrazone, urea) and the introduction of various R groups.
Protocol 1: Synthesis of 1-ethyl-1H-indole-3-carboxylic acid (Lead Compound Analog)
This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.
Materials:
-
1H-indole-3-carboxylic acid
-
Ethyl iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-ethyl-1H-indole-3-carboxylic acid.
Protocol 2: Autotaxin (ATX) Enzyme Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of the synthesized compounds against ATX. The assay measures the hydrolysis of a fluorogenic LPC analog, CPF4.
Materials:
-
Recombinant human Autotaxin (ATX)
-
CPF4 (fluorogenic LPC analog substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compounds (4-ethyl-1H-indole derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
In a 96-well black microplate, add 50 µL of the diluted test compound solution to the respective wells. Include wells for a positive control (ATX without inhibitor) and a negative control (assay buffer without ATX).
-
Add 25 µL of recombinant human ATX solution (pre-diluted in assay buffer to the desired concentration) to the wells containing the test compounds and the positive control wells. Add 25 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the CPF4 substrate solution (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm in kinetic mode for a specified period (e.g., 30-60 minutes) at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * [1 - (Rate of sample - Rate of negative control) / (Rate of positive control - Rate of negative control)]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The 4-ethyl-1H-indole scaffold serves as a valuable starting point for the design and synthesis of potent enzyme inhibitors. The presented data and protocols for the development of Autotaxin inhibitors demonstrate the potential of this chemical class. Further exploration of substitutions at other positions of the indole ring and the investigation of these derivatives against other enzyme targets could lead to the discovery of novel therapeutic agents for a range of diseases. Researchers are encouraged to utilize these notes and protocols as a foundation for their own drug discovery efforts in this promising area.
References
The Indole Scaffold: A Versatile Platform for the Synthesis of Potential Anticancer Agents
Disclaimer: While the query specifically requested information on 4-ethyl-1H-indole in the synthesis of potential anticancer agents, a comprehensive literature search did not yield specific examples of anticancer compounds derived from this particular substituted indole. The following application notes and protocols are therefore based on the broader class of indole derivatives, which have been extensively studied for their anticancer properties. The principles, synthetic strategies, and biological evaluation methods described are largely applicable to substituted indoles, including 4-ethyl-1H-indole, and can serve as a foundational guide for researchers in this area.
Application Notes
The indole nucleus is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a "privileged" scaffold in medicinal chemistry, particularly in the design and development of novel anticancer agents.[1][2] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and selectivity.
Derivatives of the indole scaffold have been shown to exhibit a wide range of anticancer activities through various mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and modulation of critical signaling pathways. Several indole-containing drugs are currently in clinical use for cancer treatment, such as the vinca alkaloids (vinblastine and vincristine), which are potent microtubule inhibitors.[2] More recent synthetic indole derivatives, like sunitinib and osimertinib, target receptor tyrosine kinases, demonstrating the continued relevance of this scaffold in modern drug discovery.[2]
This document provides an overview of the synthesis and biological evaluation of indole-based compounds as potential anticancer agents, with a focus on methodologies that could be adapted for the exploration of derivatives of 4-ethyl-1H-indole.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Isoxazole Hybrids | Indole-3-isoxazole-5-carboxamide derivative | Huh7 (Liver) | Not specified, but showed potent activity | [2] |
| Indole-containing hybrid | Not specified | 1.14 (CDK1 inhibition) | [2] | |
| Indole-based Arylsulfonylhydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | ||
| Indole-Chalcone Derivatives | Indole-chalcone derivative (Compound 55) | A549 (Lung) | 0.003 | |
| Indole-chalcone derivative (Compound 55) | HeLa (Cervix) | 0.009 | ||
| Indole-chalcone derivative (Compound 55) | Bel-7402 (Liver) | Not specified | ||
| Indole-chalcone derivative (Compound 55) | MCF-7 (Breast) | Not specified | ||
| Indole-chalcone derivative (Compound 55) | A2780 (Ovarian) | Not specified | ||
| Indole-chalcone derivative (Compound 55) | HCT-8 (Colorectal) | Not specified | ||
| Spirooxindole Derivatives | Spirooxindole-based N-alkylated maleimide (43a) | MCF-7 (Breast) | 3.88 | |
| Spirooxindole-based N-alkylated maleimide (43b) | MCF-7 (Breast) | 5.83 | ||
| Spirooxindole-based N-alkylated maleimide (43a/b) | MDA-MB-231 (Breast) | 17.897 | ||
| Indole-based Tyrphostin Derivatives | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrile | HCT-116 (Colon) | Sub-micromolar | |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e | HCT116 (Colon) | 2.80 (EGFR inhibition) |
Experimental Protocols
General Synthesis of Indole-Isoxazole Hybrids
This protocol describes a general method for the synthesis of indole-isoxazole hybrids, which can be adapted for use with 4-ethyl-1H-indole derivatives.
Step 1: Synthesis of Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate
-
To a solution of a 3-acetylindole derivative (1 equivalent) in a suitable solvent (e.g., anhydrous diethyl ether or THF), add a base such as sodium ethoxide or potassium tert-butoxide (1.1 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes, then add diethyl oxalate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate
-
Dissolve the ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, remove the solvent under vacuum.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol outlines a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Absorbance Reading: Dissolve the bound stain by adding 10 mM Tris base solution to each well. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indole Derivatives Targeting Receptor Tyrosine Kinases
Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Ethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-ethyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core moiety through cross-coupling reactions is a powerful tool for the synthesis of novel therapeutic agents. These protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with high efficiency and selectivity. For the 4-ethyl-1H-indole core, these reactions allow for the introduction of a wide range of substituents at various positions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This document covers key palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and C-H activation/arylation, with a focus on their application to 4-ethyl-1H-indole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the synthesis of 4-ethyl-1H-indole derivatives, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl groups at a halogenated position of the indole ring.
Application Note:
The Suzuki-Miyaura coupling of a halo-substituted 4-ethyl-1H-indole, such as 4-ethyl-7-bromo-1H-indole, with a boronic acid or ester allows for the synthesis of a diverse library of C7-functionalized indoles. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.[1][2] Pd(dppf)Cl₂ is often an effective catalyst for such transformations.[1]
Quantitative Data:
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of halo-indoles with various boronic acids, providing an indication of the expected outcomes for substrates like 4-ethyl-halo-1H-indoles.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 95 |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 100 | 70 |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | MW | 92 |
Experimental Protocol: Synthesis of 4-Ethyl-7-(4-methoxyphenyl)-1H-indole
Materials:
-
4-Ethyl-7-bromo-1H-indole (1.0 mmol, 1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2.5 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add 4-ethyl-7-bromo-1H-indole, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add DME and water to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is instrumental in synthesizing alkynyl-substituted 4-ethyl-1H-indoles, which are valuable intermediates for further transformations or as final products in medicinal chemistry.
Application Note:
The coupling of a halo-substituted 4-ethyl-1H-indole with a terminal alkyne is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] Copper-free conditions have also been developed to avoid potential issues with copper toxicity in pharmaceutical synthesis. The reaction is generally high-yielding and tolerates a wide range of functional groups.
Quantitative Data:
The following table presents typical reaction conditions and yields for Sonogashira couplings involving halo-indoles.
| Entry | Halide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ (10) | - | 1,10-Phenanthroline (15 mol%) | DMAc | 70 | 74 |
| 2 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | Et₃N | DMF | RT | 90 |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd/C | Cu₂O | - | THF/DMA | 80 | 60 |
Note: Entry 1 uses a nickel catalyst, which is an alternative for this type of coupling.[6][7]
Experimental Protocol: Synthesis of 4-Ethyl-7-(phenylethynyl)-1H-indole
Materials:
-
4-Ethyl-7-iodo-1H-indole (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), degassed (10 mL)
Procedure:
-
In a dried Schlenk tube under an argon atmosphere, dissolve 4-ethyl-7-iodo-1H-indole, PdCl₂(PPh₃)₂, and CuI in THF.
-
Add triethylamine and phenylacetylene to the reaction mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl substituents onto the 4-ethyl-1H-indole core.
Application Note:
For 4-ethyl-1H-indole, a Heck reaction with a halo-substituted derivative and an alkene like an acrylate or styrene can provide access to C-C double bond functionalized products. The choice of phosphine ligand and base is critical to control regioselectivity and yield.
Quantitative Data:
The table below shows representative data for Heck reactions on indole-related substrates.
| Entry | Halide Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂ (4) | KOAc | DMF | 80 | 92 |
| 2 | 2-Iodoaniline | Methyl acrylate | Pd(OAc)₂ (5) | Et₃N | PEG-400 | 90 | 92 |
Experimental Protocol: Synthesis of Methyl (E)-3-(4-Ethyl-1H-indol-7-yl)acrylate
Materials:
-
7-Bromo-4-ethyl-1H-indole (1.0 mmol, 1.0 equiv)
-
Methyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a sealed tube, add 7-bromo-4-ethyl-1H-indole, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, triethylamine, and methyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing N-aryl or N-alkyl-substituted aminoindoles.
Application Note:
This reaction can be applied to halo-substituted 4-ethyl-1H-indoles to introduce a variety of primary and secondary amines at the halogenated position. The selection of the appropriate bulky phosphine ligand is crucial for the success of this transformation.[8][9]
Quantitative Data:
Below are examples of Buchwald-Hartwig amination on related halo-heterocyclic substrates.
| Entry | Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 (MW) | 85 | | 2 | 5-Bromoindole | Aniline | Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₃PO₄ | t-BuOH/H₂O | 65 | 85 |
Experimental Protocol: Synthesis of 4-Ethyl-N-phenyl-1H-indol-7-amine
Materials:
-
7-Bromo-4-ethyl-1H-indole (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 7-bromo-4-ethyl-1H-indole and toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography to give the desired product.
C-H Activation/Arylation
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of the indole core with a halide. This approach allows for the direct coupling of a C-H bond with a suitable partner, such as an aryl halide or boronic acid.
Application Note:
For 4-ethyl-1H-indole, C-H activation can potentially occur at several positions (C2, C3, C5, C6, C7). Regioselectivity is a key challenge and is often controlled by the choice of catalyst, ligand, oxidant, and directing group if used.[10][11][12][13] Palladium-catalyzed C4-functionalization of indoles has been achieved, often requiring a directing group at the C3 position.[10][11][12][13]
Quantitative Data:
The following table provides examples of direct C-H arylation on the indole nucleus.
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand/Additive | Oxidant | Solvent | Temp (°C) | Yield (%) | Position | |---|---|---|---|---|---|---|---|---| | 1 | 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂ (10) | PPh₃ (20) | Ag₂O | Dioxane | 100 | 87 | C4 | | 2 | N-P(O)tBu₂-Indole | Phenylboronic acid | Pd(OAc)₂ (10) | 3-Me-Pyridine | Ag₂CO₃ | Toluene | 120 | 85 | C7 |
Experimental Protocol: Direct C4-Arylation of 4-Ethyl-1H-indole-3-carbaldehyde
Materials:
-
4-Ethyl-1H-indole-3-carbaldehyde (1.0 mmol, 1.0 equiv)
-
Iodobenzene (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%)
-
Silver(I) oxide (Ag₂O) (1.5 mmol, 1.5 equiv)
-
Dioxane (5 mL)
Procedure:
-
To a screw-capped vial, add 4-ethyl-1H-indole-3-carbaldehyde, iodobenzene, Pd(OAc)₂, PPh₃, and Ag₂O.
-
Add dioxane to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the C4-arylated product.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for cross-coupling reactions.
Relationship between Cross-Coupling Reactions of 4-Ethyl-1H-indole
Caption: Synthetic pathways for functionalizing 4-ethyl-1H-indole.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig reaction: An overview | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Applications for the Synthesis of Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and pharmaceuticals.[1] Traditional batch synthesis of indole derivatives, however, can be fraught with challenges, including long reaction times, safety concerns with hazardous reagents and intermediates, and difficulties in scalability. Flow chemistry, with its inherent advantages of precise reaction control, enhanced heat and mass transfer, and improved safety, has emerged as a powerful tool to overcome these limitations.[2][3] This document provides detailed application notes and protocols for the synthesis of indole derivatives using continuous flow methodologies, offering researchers a practical guide to implementing these advanced techniques.
Key Advantages of Flow Chemistry for Indole Synthesis
Continuous flow processing offers significant benefits for the synthesis of indole derivatives:
-
Enhanced Safety: The small reaction volumes within microreactors or coiled tubing minimize the risks associated with highly exothermic reactions or the use of unstable intermediates.[2]
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more selective reactions with fewer byproducts, resulting in higher yields and purity.[2][3]
-
Rapid Reaction Optimization: The ability to quickly vary reaction parameters and achieve steady state in a short amount of time allows for rapid optimization of reaction conditions.
-
Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "scaling out" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.[3]
-
Access to Novel Reaction Space: Flow reactors can be operated at temperatures and pressures that are not safely achievable in standard batch equipment, opening up new possibilities for chemical transformations.
Application Note 1: Fischer Indole Synthesis in Continuous Flow
The Fischer indole synthesis is a classic and widely used method for preparing indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[4] In a continuous flow setup, this reaction can be performed at elevated temperatures and pressures, significantly reducing reaction times and improving yields.
Quantitative Data Summary
| Product | Starting Materials | Flow Rate (Pump A) | Flow Rate (Pump B) | Reactor Temperature (°C) | Residence Time | Yield (%) | Throughput (g/h) |
| Tetrahydrocarbazole | Cyclohexanone, Phenylhydrazine | 2.5 mL/min | 2.5 mL/min | 200 | ~3 min | 96 | 25 |
| 7-Ethyl-tryptophol | 4-Ethylphenylhydrazine HCl, 2,3-Dihydrofuran | - | - | 230 | 20 s | 90 | 9.8 |
Data compiled from multiple sources. Specific conditions may vary.
Experimental Protocol: High-Temperature/Pressure Fischer Indole Synthesis of Tetrahydrocarbazole
This protocol is based on the work of Kappe and colleagues, demonstrating a high-temperature, high-pressure continuous flow approach.
1. Reagent Preparation:
-
Solution A: Prepare a solution of cyclohexanone in a 3:1 mixture of acetic acid and isopropanol.
-
Solution B: Prepare a solution of phenylhydrazine in a 3:1 mixture of acetic acid and isopropanol.
2. Flow Reactor Setup:
-
Pumps: Two high-pressure pumps (e.g., syringe pumps or HPLC pumps).
-
T-Mixer: To combine the two reagent streams.
-
Reactor: A 16 mL stainless steel coil reactor.
-
Heating System: A suitable heating unit to maintain the reactor at the desired temperature (e.g., a furnace or oil bath).
-
Back-Pressure Regulator (BPR): Set to 75 bar to maintain the reaction mixture in the liquid phase at elevated temperatures.
-
Collection Vessel: A flask to collect the product stream.
3. Reaction Execution:
-
Set the reactor temperature to 200°C.
-
Pump Solution A and Solution B at a flow rate of 2.5 mL/min each into the T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time will be approximately 3 minutes.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.
-
After the system reaches a steady state, collect the product for a defined period.
-
Quench the reaction mixture by cooling and neutralizing the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by chromatography to obtain tetrahydrocarbazole.
Experimental Workflow Diagram
Caption: Workflow for continuous flow Fischer indole synthesis.
Application Note 2: Multi-step Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazoles
This application note details a more complex, automated multi-step synthesis that combines Hantzsch thiazole synthesis, deketalization, and a Fischer indole synthesis in a single, uninterrupted flow sequence. This approach highlights the power of flow chemistry for the rapid assembly of complex heterocyclic scaffolds.[5][6]
Quantitative Data Summary
| Product | Overall Yield (%) | Total Residence Time (min) |
| 2-(2-Methyl-1H-indol-3-yl)-4-phenylthiazole | 50 | < 15 |
| 3-(2-(2-Methyl-1H-indol-3-yl)thiazol-4-yl)phenol | 65 | < 15 |
| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-4-phenylthiazole | 51 | < 15 |
Yields are for the three-step sequence without isolation of intermediates.[6]
Experimental Protocol: Automated Three-Step Synthesis
This protocol is based on a publication utilizing a commercial flow chemistry system (Syrris AFRICA®).[5][6]
1. Reagent Preparation:
-
Reagent A: A solution of the starting thioamide in a suitable solvent.
-
Reagent B: A solution of the β-ketothiazole precursor in a suitable solvent.
-
Reagent C: A solution of the appropriate phenylhydrazine for the Fischer indole synthesis step.
-
Acidic Stream: A solution of an acid catalyst (e.g., HCl in a solvent) for the deketalization and Fischer indole synthesis steps.
2. Flow Reactor Setup:
-
A multi-pump flow chemistry system is required.
-
Reactor 1 (Thiazole Formation): A microreactor or coil reactor maintained at the optimized temperature for the Hantzsch thiazole synthesis.
-
Reactor 2 (Deketalization & Indole Formation): A second reactor, heated to a higher temperature, for the sequential deketalization and Fischer indole synthesis.
-
T-mixers for introducing new reagents between reaction stages.
-
Back-pressure regulator to maintain pressure and prevent solvent boiling.
3. Reaction Execution:
-
Pump Reagents A and B into the first reactor to form the thiazole intermediate.
-
The output from Reactor 1 is mixed with the acidic stream before entering Reactor 2.
-
In Reactor 2, the deketalization occurs, followed by the introduction of Reagent C (phenylhydrazine).
-
The subsequent Fischer indole synthesis takes place in the heated zone of Reactor 2.
-
The final product stream exits the system through a back-pressure regulator and is collected.
-
The collected solution is then worked up and the final product is purified, typically by chromatography.
Logical Relationship Diagram
Caption: Logical flow of the three-step indole synthesis.
Application Note 3: Hemetsberger-Knittel Indole Synthesis in Continuous Flow
The Hemetsberger-Knittel reaction is a thermal decomposition of a 3-aryl-2-azidopropenoic ester to form an indole-2-carboxylic ester. This reaction often requires high temperatures, making it well-suited for high-temperature flow chemistry, which can significantly reduce reaction times compared to batch methods.
Quantitative Data Summary
| Substrate | Solvent | Reactor Temperature (°C) | Residence Time (s) | Yield (%) |
| Ethyl 2-azido-3-phenylpropenoate | Toluene | 220 | 30 | High (specific yields vary with substituents) |
Data is based on the work of Seeberger and colleagues.[4][7]
Experimental Protocol: High-Temperature Hemetsberger-Knittel Synthesis
1. Reagent Preparation:
-
Prepare a solution of the starting azidoacrylate (e.g., 0.5 M to 1.0 M) in toluene.
2. Flow Reactor Setup:
-
Pump: A single pump to deliver the reagent solution.
-
Injection Loop: To introduce a precise volume of the reagent solution into the flow path.
-
Solvent Pump: A second pump to deliver additional solvent, allowing for dilution and concentration control.
-
Reactor: A 2 mL stainless steel heated loop.
-
Heating System: Capable of maintaining the reactor at 220°C.
-
Collection Vessel: To collect the product stream.
3. Reaction Execution:
-
Set the reactor temperature to 220°C.
-
Load the azidoacrylate solution into the injection loop.
-
Inject the solution into the flow path, where it is mixed with a continuous stream of toluene from the solvent pump (the two pumps running at the same flow rate effectively halves the initial concentration).
-
The solution passes through the heated reactor with a residence time of approximately 30 seconds.
-
The product stream is collected.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the indole-2-carboxylate.
Experimental Workflow Diagram
Caption: Workflow for Hemetsberger-Knittel indole synthesis.
Conclusion
Flow chemistry provides a robust and efficient platform for the synthesis of a wide range of indole derivatives. The protocols and data presented here demonstrate the significant advantages of this technology in terms of reaction speed, yield, and safety. For researchers and professionals in drug development, adopting flow chemistry can accelerate the synthesis of novel indole-containing compounds, facilitating more rapid lead optimization and discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Asymmetric Synthesis of Chiral 4-Ethylindole-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds containing the 4-ethylindole scaffold. The focus is on the enantioselective Friedel-Crafts alkylation of 4-ethylindole with nitroalkenes, a key transformation for introducing a chiral center at the C3 position. This class of compounds holds potential for applications in drug discovery and development, as indole derivatives are known to exhibit a wide range of biological activities.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of chirality into indole-containing molecules can significantly influence their pharmacological properties. Asymmetric catalysis offers a powerful tool for the efficient synthesis of enantioenriched indole derivatives.[2] This application note focuses on the synthesis of chiral 4-ethylindole-containing compounds, which are of interest for exploring structure-activity relationships in various biological targets. The primary reaction highlighted is the organocatalytic asymmetric Friedel-Crafts alkylation of 4-ethylindole with β-nitrostyrene, which yields chiral 3-(2-nitro-1-phenylethyl)-4-ethyl-1H-indole.
Key Synthetic Strategy: Asymmetric Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts (FC) alkylation of indoles with nitroalkenes is a robust method for forming a C-C bond at the nucleophilic C3 position of the indole ring, creating a new stereocenter.[3] This reaction is often catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, or by bifunctional organocatalysts like squaramides.[4][5] These catalysts activate the nitroalkene towards nucleophilic attack and create a chiral environment that directs the approach of the indole, leading to high enantioselectivity.[5]
The general scheme for this reaction is as follows:
General Reaction Scheme
Caption: General workflow for the asymmetric Friedel-Crafts alkylation of 4-ethylindole.
Experimental Protocols
The following is a detailed protocol for the asymmetric Friedel-Crafts alkylation of 4-ethylindole with trans-β-nitrostyrene, based on typical conditions reported for similar indole derivatives.[4]
Materials:
-
4-Ethylindole
-
trans-β-Nitrostyrene
-
Chiral Squaramide Catalyst (e.g., tert-butyl squaramide/quinine derivative)[4]
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
Equipment:
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase column
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add 4-ethylindole (0.2 mmol, 1.0 equiv.) and the chiral squaramide catalyst (0.004 mmol, 2 mol%).
-
Add anhydrous dichloromethane (0.5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral 3-(2-nitro-1-phenylethyl)-4-ethyl-1H-indole.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis using a chiral stationary phase column.
Data Presentation
The following table summarizes typical quantitative data obtained for the asymmetric Friedel-Crafts alkylation of various indoles with nitroalkenes using a chiral squaramide catalyst, which can be expected to be similar for the reaction with 4-ethylindole.[4]
| Entry | Indole Substrate | Nitroalkene Substrate | Yield (%) | ee (%) |
| 1 | Indole | trans-β-Nitrostyrene | 80 | >99 |
| 2 | 2-Methylindole | trans-β-Nitrostyrene | 75 | 98 |
| 3 | 5-Methoxyindole | trans-β-Nitrostyrene | 82 | >99 |
| 4 | 4-Ethylindole | trans-β-Nitrostyrene | (Predicted) | (Predicted) |
| ~70-85 | >95 |
Note: Data for entry 4 is predicted based on results for similar substrates.
Proposed Catalytic Cycle
The proposed catalytic cycle for the squaramide-catalyzed asymmetric Friedel-Crafts alkylation involves a dual hydrogen-bonding activation mechanism.
Caption: Proposed catalytic cycle for the asymmetric Friedel-Crafts reaction.
Biological Significance and Future Directions
While the specific biological activities of chiral 4-ethylindole-containing compounds are not extensively documented in the public domain, the broader class of chiral indole derivatives has shown significant potential in drug development. For instance, chiral indolobutyric acid derivatives have been investigated as COX-2 inhibitors. The nitro group in the synthesized product can be readily transformed into other functional groups, such as amines, providing access to a variety of chiral tryptamine analogues. These tryptamine derivatives are valuable for screening against a range of biological targets, including receptors and enzymes in the central nervous system.
Future work should focus on the derivatization of the chiral 3-(2-nitro-1-phenylethyl)-4-ethyl-1H-indole to build a library of compounds for biological screening. Elucidation of the structure-activity relationships of these compounds will be crucial for the development of new therapeutic agents.
References
- 1. Biological Activity Chemopreventive | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 3-(2-nitro-1-phenylethyl)-1H-indole | C16H14N2O2 | CID 2740778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of 4-Ethylindole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of a novel 4-ethylindole-based fluorescent probe, designated 4-EIPM (4-Ethyl-Indole-based Push-pull Malononitrile) . This probe is designed as a solvatochromic dye, exhibiting changes in its fluorescence properties in response to the polarity of its environment. This characteristic makes it a valuable tool for investigating cellular microenvironments and for potential applications in drug development and biological research.
Design Principle
The design of 4-EIPM is based on a donor-π-acceptor (D-π-A) architecture. In this configuration, the electron-rich 4-ethylindole moiety serves as the electron donor (D), the dicyanovinyl group acts as the electron acceptor (A), and the vinyl bridge functions as the π-linker. This push-pull system facilitates Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation. The extent of this charge transfer is sensitive to the polarity of the surrounding solvent, leading to the observed solvatochromic behavior. In less polar environments, the probe emits at shorter wavelengths, while in more polar environments, the emission is red-shifted.
The general mechanism for this solvatochromic probe is the Intramolecular Charge Transfer (ICT).
Troubleshooting & Optimization
Overcoming challenges in the regioselective synthesis of 4-ethylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-ethylindole.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of 4-ethylindole, offering potential solutions and explanations.
Q1: My Fischer indole synthesis of 4-ethylindole from 3-ethylphenylhydrazine and acetaldehyde (or its equivalent) is producing a mixture of isomers. How can I confirm the presence of the 6-ethylindole isomer and improve the regioselectivity for the desired 4-ethylindole?
A1: The Fischer indole synthesis with meta-substituted phenylhydrazines, such as 3-ethylphenylhydrazine, is known to often yield a mixture of 4- and 6-substituted indoles, with the 6-isomer frequently being the major product due to electronic and steric factors.
Troubleshooting Steps:
-
Isomer Identification:
-
NMR Spectroscopy: The most reliable method for distinguishing between 4-ethylindole and 6-ethylindole is ¹H and ¹³C NMR spectroscopy. The substitution pattern on the benzene ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.
-
¹H NMR: In 4-ethylindole, the C5, C6, and C7 protons will show a characteristic pattern, which will differ significantly from the pattern of the C4, C5, and C7 protons in 6-ethylindole.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will also be different for the two isomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the two isomers will be identical, they may have slightly different retention times on a GC column, allowing for their separation and quantification.
-
-
Improving Regioselectivity in Fischer Indole Synthesis:
-
Choice of Acid Catalyst: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst. While strong Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used, the outcome can vary. It is recommended to screen different catalysts to optimize the ratio of 4- to 6-ethylindole. Polyphosphoric acid (PPA) is another option that can sometimes favor one isomer over the other.
-
Reaction Conditions: Temperature and reaction time can also affect the isomer ratio. Running the reaction at a lower temperature for a longer duration might improve selectivity in some cases.
-
-
Purification:
-
Column Chromatography: Separation of the 4- and 6-ethylindole isomers can be achieved by column chromatography on silica gel. Due to the slight difference in polarity between the two isomers, a carefully selected eluent system (e.g., a mixture of hexane and ethyl acetate) should allow for their separation. Monitoring the fractions by TLC is crucial.
-
Q2: I am considering an alternative to the Fischer indole synthesis to avoid the regioselectivity issue. What are some viable options for the specific synthesis of 4-ethylindole?
A2: To circumvent the inherent regioselectivity problem of the Fischer indole synthesis for 4-substituted indoles, several alternative methods can be employed. A highly effective modern approach is the directed C-H activation/functionalization of the indole nucleus.
Recommended Alternative: Ruthenium-Catalyzed C4-Alkenylation followed by Reduction
This strategy involves the use of a directing group on the indole nitrogen to guide a ruthenium catalyst to selectively functionalize the C4 position.
-
Step 1: C4-Vinylation: An N-protected indole (e.g., N-pivaloylindole) can be reacted with ethylene in the presence of a ruthenium catalyst to introduce a vinyl group at the C4 position with high regioselectivity.
-
Step 2: Reduction: The resulting 4-vinylindole can then be reduced to 4-ethylindole using standard hydrogenation conditions (e.g., H₂, Pd/C).
This method offers excellent control over the regioselectivity, providing a direct route to the desired 4-substituted product.
Q3: My yield for the Fischer indole synthesis of 4-ethylindole is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the Fischer indole synthesis can stem from several factors, including incomplete reaction, side reactions, and product degradation under the harsh acidic conditions.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the 3-ethylphenylhydrazine and the aldehyde/ketone. Impurities can lead to side reactions and lower the yield.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. The use of a drying agent within the reaction mixture can sometimes be beneficial.
-
Optimal Acid Catalyst and Concentration: The type and amount of acid catalyst are critical. Too little acid may result in an incomplete reaction, while too much can lead to degradation of the starting materials or product. An optimization screen with different acids and concentrations is recommended.
-
Temperature Control: While the Fischer indole synthesis often requires elevated temperatures, excessive heat can cause decomposition. Monitor the reaction temperature closely and consider running the reaction at the lowest effective temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC.
-
Work-up Procedure: The work-up should be performed carefully to avoid product loss. Neutralization of the acid catalyst should be done cautiously, and the extraction process should be efficient.
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Ethylindole
| Synthesis Method | Key Reagents | Regioselectivity for 4-Isomer | Typical Yield | Key Challenges |
| Fischer Indole Synthesis | 3-Ethylphenylhydrazine, Acetaldehyde (or equivalent), Acid Catalyst (e.g., H₂SO₄, PPA) | Low to Moderate (Mixture with 6-isomer) | Variable (often <50% for 4-isomer) | Poor regioselectivity, harsh conditions, potential for side reactions. |
| Ruthenium-Catalyzed C-H Activation | N-Pivaloylindole, Ethylene, Ru-catalyst, then H₂/Pd/C | High to Excellent | Good to High | Requires a multi-step process (protection, C-H activation, reduction), use of a transition metal catalyst. |
Table 2: Estimated ¹H and ¹³C NMR Data for 4-Ethylindole and 6-Ethylindole (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Ethylindole | ~8.1 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (t, 1H), ~7.1 (d, 1H), ~6.9 (m, 1H), ~6.6 (m, 1H), ~2.8 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) | ~136.0, ~135.5, ~127.0, ~123.5, ~121.0, ~119.0, ~109.0, ~100.0, ~26.0, ~14.0 |
| 6-Ethylindole | ~8.0 (br s, 1H, NH), ~7.5 (d, 1H), ~7.2 (s, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~6.5 (m, 1H), ~2.7 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃) | ~136.5, ~132.0, ~128.0, ~124.0, ~121.5, ~119.5, ~109.5, ~101.0, ~29.0, ~16.0 |
| Note: These are estimated values and may vary slightly depending on the solvent and instrument. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of 4-Ethylindole
Disclaimer: This is a general procedure and may require optimization.
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve 3-ethylphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a solution of acetaldehyde (1.1 eq) in ethanol dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
The hydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization:
-
To the flask containing the hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in a suitable solvent like ethanol or acetic acid).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralize the solution with a base (e.g., NaOH solution) until it is slightly alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4- and 6-ethylindole isomers.
-
Protocol 2: Ruthenium-Catalyzed C4-Alkenylation of N-Pivaloylindole
Adapted from general procedures for Ru-catalyzed C-H activation.
-
Reaction Setup:
-
In a pressure vessel, combine N-pivaloylindole (1.0 eq), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane).
-
Seal the vessel and purge with ethylene gas.
-
Pressurize the vessel with ethylene (e.g., 1-5 atm).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully vent the ethylene gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-pivaloyl-4-vinylindole.
-
-
Reduction to 4-Ethylindole:
-
Dissolve the N-pivaloyl-4-vinylindole in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
The pivaloyl protecting group can be removed under appropriate basic or acidic conditions to yield 4-ethylindole.
-
Mandatory Visualization
Improving reaction yields in the synthesis of 4-ethyl-1H-indole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving reaction yields for the synthesis of 4-ethyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-ethyl-1H-indole?
A1: The most prevalent and historically significant method for synthesizing substituted indoles, including 4-ethyl-1H-indole, is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of (4-ethylphenyl)hydrazine and an appropriate aldehyde or ketone.
Q2: What are the key starting materials for the Fischer indole synthesis of 4-ethyl-1H-indole?
A2: The primary starting materials are (4-ethylphenyl)hydrazine and an aldehyde or ketone that can provide the C2 and C3 atoms of the indole ring. For the synthesis of the parent 4-ethyl-1H-indole, acetaldehyde or a synthetic equivalent is used. The reaction is conducted in the presence of an acid catalyst.
Q3: What types of acid catalysts can be used for this synthesis?
A3: A variety of Brønsted and Lewis acids can be employed as catalysts. Common choices include zinc chloride (ZnCl₂), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[1] The choice of catalyst can significantly impact the reaction yield and selectivity.
Q4: Are there any known alternative synthetic routes to 4-ethyl-1H-indole?
A4: While the Fischer indole synthesis is the most common, other methods for constructing the indole core exist, such as the Reissert, Madelung, and Nenitzescu indole syntheses. Additionally, modern cross-coupling strategies and intramolecular cyclizations of suitably substituted anilines are also employed for the synthesis of substituted indoles. However, for the specific target of 4-ethyl-1H-indole, the Fischer route is often the most direct.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-ethyl-1H-indole, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of 4-ethyl-1H-indole
| Potential Cause | Recommended Solution |
| Inefficient Hydrazone Formation | The initial condensation between (4-ethylphenyl)hydrazine and the carbonyl compound may be incomplete. Ensure anhydrous conditions and consider pre-forming the hydrazone before adding the cyclization catalyst. |
| Inappropriate Acid Catalyst | The strength and type of acid catalyst are crucial. For substrates sensitive to strong acids, a milder Lewis acid like ZnCl₂ may be preferable. For less reactive substrates, stronger acids like PPA or H₂SO₄ might be necessary. Experiment with different catalysts to find the optimal one for this specific transformation. |
| Incorrect Reaction Temperature | The Fischer indole synthesis often requires elevated temperatures to drive the[3][3]-sigmatropic rearrangement and subsequent cyclization. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Optimize the temperature for your specific catalyst and solvent system. |
| Presence of Water | The reaction is sensitive to water, which can hydrolyze the hydrazone intermediate and inhibit the acid catalyst. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Starting Materials | Impurities in the (4-ethylphenyl)hydrazine or the carbonyl compound can interfere with the reaction. Purify the starting materials before use. (4-ethylphenyl)hydrazine can be synthesized from 4-ethylaniline. |
Problem 2: Formation of Multiple Products (Isomers)
| Potential Cause | Recommended Solution |
| Use of an Unsymmetrical Ketone | If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of isomeric indole products. To synthesize a specific isomer, a symmetrical ketone or an aldehyde should be used if possible. |
| Lack of Regiocontrol in Cyclization | The cyclization step of the Fischer synthesis can sometimes lead to the formation of regioisomers, particularly with substituted phenylhydrazines. The choice of acid catalyst and solvent can influence the regioselectivity. A systematic screening of reaction conditions is recommended to favor the desired isomer. |
Problem 3: Formation of Tarry Byproducts and Difficult Purification
| Potential Cause | Recommended Solution |
| Decomposition at High Temperatures | Indoles, especially those with electron-donating groups, can be sensitive to strong acids and high temperatures, leading to polymerization and tar formation. Reduce the reaction temperature and/or use a milder catalyst. A shorter reaction time might also be beneficial. |
| Air Oxidation | Indoles can be susceptible to air oxidation, which can lead to colored impurities. Perform the reaction and work-up under an inert atmosphere. |
| Ineffective Purification Method | Crude indole products often require careful purification. Column chromatography on silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. Recrystallization or distillation under reduced pressure can also be employed for further purification. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 4-ethyl-1H-indole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
(4-ethylphenyl)hydrazine hydrochloride
-
Acetaldehyde (or a suitable precursor like paraldehyde)
-
Acid catalyst (e.g., Zinc Chloride, Polyphosphoric acid)
-
Solvent (e.g., Ethanol, Toluene, Acetic Acid)
-
Sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine hydrochloride in a suitable solvent like ethanol. Add sodium acetate to neutralize the hydrochloride. To this solution, add acetaldehyde dropwise at room temperature and stir for 1-2 hours.
-
Cyclization: To the flask containing the hydrazone (either pre-formed or generated in situ), add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or a larger quantity of PPA).
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-ethyl-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Effect of Catalyst on the Yield of 4-substituted Indoles (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| ZnCl₂ | Ethanol | 80 | 6 | 65-75 |
| PPA | - | 100 | 2 | 70-85 |
| H₂SO₄ | Acetic Acid | 110 | 4 | 60-70 |
| p-TsOH | Toluene | 110 | 8 | 55-65 |
Note: This table provides illustrative yield ranges for Fischer indole syntheses of 4-substituted indoles based on general literature. Actual yields for 4-ethyl-1H-indole will vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: General workflow for the Fischer indole synthesis of 4-ethyl-1H-indole.
Caption: Troubleshooting logic for low reaction yield in 4-ethyl-1H-indole synthesis.
References
Technical Support Center: Purification of 4-Ethyl-1H-Indole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-ethyl-1H-indole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common methods for purifying 4-ethyl-1H-indole and its derivatives?
A1: The primary purification techniques for these compounds are column chromatography and recrystallization.[1] The choice between them depends on the purity of the crude material, the quantity to be purified, and the nature of the impurities. For instance, recrystallization is often suitable for obtaining high-purity material from a relatively clean crude product, while column chromatography is more effective for separating the desired compound from multiple impurities with different polarities.[1]
Q2: My 4-ethyl-1H-indole appears as an oil or a low-melting solid. Can I still use recrystallization?
A2: Recrystallization is most effective for solids with a well-defined melting point. If your product is an oil or a low-melting solid, column chromatography is generally the preferred method of purification. You can also consider converting the indole derivative into a crystalline salt for purification, if applicable, and then neutralizing it back to the free base.
Q3: What are common impurities I should expect when synthesizing 4-ethyl-1H-indole?
A3: Common impurities can arise from the starting materials or side reactions during synthesis. If using a Fischer indole synthesis, potential impurities include unreacted starting phenylhydrazine and ketone/aldehyde, as well as regioisomers or polymeric byproducts.[2][3] In industrial preparations, other substituted indoles can also be present as impurities.[1]
Q4: I am performing a column chromatography, but my compound is not eluting from the column. What should I do?
A4: This issue is often due to the solvent system being too non-polar. To remedy this, you can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate. It is also possible that your compound has decomposed on the silica gel. To check for this, you can perform a small-scale stability test on a TLC plate.
Q5: During recrystallization, no crystals are forming, even after cooling the solution. What steps can I take?
A5: If crystals do not form, you can try the following troubleshooting steps:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Concentrate the solution: Your solution may be too dilute. Gently evaporate some of the solvent and allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.
-
Use an anti-solvent: If you are using a solvent pair, slowly add the "bad" solvent (in which your compound is insoluble) to the solution until it becomes slightly cloudy, then allow it to cool.
Q6: How do I choose the right solvent system for column chromatography of a 4-ethyl-1H-indole derivative?
A6: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.3-0.4, with good separation from impurities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] You can vary the ratio of these solvents to achieve the desired separation.
Data Presentation
Table 1: Physical and Chemical Properties of 4-Ethyl-1H-Indole
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| XLogP3 | 2.8 | [5] |
| Exact Mass | 145.089149355 Da | [5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification of 4-Ethyl-1H-Indole
This protocol provides a general guideline. The optimal solvent system should be determined by TLC analysis prior to performing the column.
Materials:
-
Crude 4-ethyl-1H-indole
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 4-ethyl-1H-indole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 4-ethyl-1H-indole.
-
Protocol 2: Recrystallization of a Solid 4-Ethyl-1H-Indole Derivative
This is a general protocol. The choice of solvent is crucial and should be determined experimentally. An ideal solvent will dissolve the compound when hot but not when cold.
Materials:
-
Crude solid 4-ethyl-1H-indole derivative
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the mixture gently. The compound should dissolve completely.
-
Allow the solution to cool. Crystals of the pure compound should form.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: General workflow for the purification of 4-ethyl-1H-indole and its derivatives.
Caption: Decision tree for selecting a purification strategy.
Caption: Schematic of a packed column for flash chromatography.
References
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. eprints.uny.ac.id [eprints.uny.ac.id]
- 5. 1H-Indole, 4-ethyl- | C10H11N | CID 13141063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 4-ethylindole reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethylindole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on 4-ethylindole?
A1: 4-Ethylindole is a versatile starting material for the synthesis of various bioactive molecules. The most common reactions include:
-
Electrophilic Substitution Reactions: These are fundamental for introducing functional groups onto the indole ring. Key examples include:
-
Vilsmeier-Haack Reaction: For the introduction of a formyl group, typically at the C3 position.
-
Friedel-Crafts Acylation: To introduce an acyl group, also predominantly at the C3 position.
-
Mannich Reaction: For the synthesis of gramine analogues.
-
-
N-Alkylation: Modification of the indole nitrogen.
-
Pictet-Spengler Reaction: A cyclization reaction with aldehydes or ketones to form β-carboline structures, which are significant in medicinal chemistry.
-
Lithiation: For subsequent reaction with various electrophiles.
Q2: How does the 4-ethyl group influence the reactivity and regioselectivity of the indole ring?
A2: The ethyl group at the C4 position is an electron-donating group. This has two main effects:
-
Increased Reactivity: The ethyl group enhances the electron density of the indole ring, making it more susceptible to electrophilic attack compared to unsubstituted indole.
-
Regioselectivity: While electrophilic substitution on indoles typically occurs at the C3 position due to the stability of the resulting intermediate, the 4-ethyl group can influence the regioselectivity. While C3 substitution is still generally favored, the potential for substitution at other positions, particularly C5 or C7, should be considered, depending on the reaction conditions and the electrophile.
Troubleshooting Guides
Vilsmeier-Haack Reaction: Formylation of 4-Ethylindole
Problem: Low yield of the desired 4-ethyl-1H-indole-3-carbaldehyde and formation of side products.
Possible Side Products:
-
Di-formylated products: Although less common, under harsh conditions, a second formyl group may be introduced.
-
Products of reaction at other positions: While C3 is the most nucleophilic position, small amounts of formylation at C2, C5, or C7 might occur.
-
Polymeric materials: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization.
Troubleshooting and Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent (POCl₃/DMF). | A large excess can lead to side reactions and difficult purification. |
| Temperature | Maintain a low temperature (0-10 °C) during the addition of the Vilsmeier reagent. | Helps to control the exothermic reaction and minimize the formation of degradation products. |
| Reaction Time | Monitor the reaction by TLC. Typically, the reaction is complete within 1-4 hours. | Prolonged reaction times can lead to the formation of side products. |
| Work-up | Quench the reaction by pouring it onto ice-water and then neutralize with a base (e.g., NaOH or NaHCO₃) carefully. | This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium, preventing polymerization. |
Experimental Protocol: Synthesis of 4-ethyl-1H-indole-3-carbaldehyde
-
In a three-necked flask equipped with a dropping funnel and a stirrer, place dry N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Dissolve 4-ethylindole in dry DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Make the solution alkaline by the slow addition of a cold aqueous solution of sodium hydroxide.
-
The product precipitates as a solid. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-ethyl-1H-indole-3-carbaldehyde.
Logical Workflow for Vilsmeier-Haack Reaction Optimization
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Friedel-Crafts Acylation of 4-Ethylindole
Problem: Formation of multiple acylated products and N-acylation.
Possible Side Products:
-
Di-acylated products: Acylation at both the C3 and another position (e.g., C2 or C5). The initially formed 3-acylindole is less reactive than the starting material, which generally prevents further reaction. However, under forcing conditions, di-acylation can occur.[1]
-
N-acylation: The indole nitrogen can also be acylated, especially if a strong base is not used to deprotonate it first.
-
C2-acylation: Although C3 is electronically favored, some C2-acylation can occur, particularly with bulky acylating agents.
Troubleshooting and Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Use a milder Lewis acid like ZnCl₂, BF₃·OEt₂, or InCl₃. | Strong Lewis acids like AlCl₃ can lead to complexation with the product and promote side reactions.[2] |
| Solvent | Use a non-polar solvent like dichloromethane or 1,2-dichloroethane. | Polar solvents can compete with the acylating agent for the Lewis acid. |
| Temperature | Perform the reaction at low temperatures (0 °C to room temperature). | Higher temperatures can lead to the formation of undesired isomers and degradation products. |
| Protecting Group | Consider protecting the indole nitrogen (e.g., as N-tosyl or N-Boc) before acylation. | This prevents N-acylation and can sometimes improve the regioselectivity of C-acylation. The protecting group can be removed after the reaction. |
Experimental Protocol: Synthesis of 1-(4-ethyl-1H-indol-3-yl)ethan-1-one
-
To a stirred solution of 4-ethylindole in dry dichloromethane, add a Lewis acid (e.g., ZnCl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C.
-
Add acetyl chloride or acetic anhydride dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3-acetyl-4-ethylindole.
Signaling Pathway: Regioselectivity in Friedel-Crafts Acylation
Caption: Pathway showing the preferential C3 acylation of 4-ethylindole.
Pictet-Spengler Reaction
Problem: Low yields and formation of regioisomeric side products when using a tryptamine derived from 4-ethylindole.
Possible Side Products:
-
Regioisomers: Cyclization can potentially occur at the C2 position of the indole, leading to a regioisomeric product, although this is generally less favored.
-
Oxidized products: The tetrahydro-β-carboline product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Side reactions of the aldehyde: Aldehydes can undergo self-condensation or other side reactions under acidic conditions.
Troubleshooting and Minimization Strategies:
| Parameter | Recommended Condition | Rationale |
| pH Control | Maintain an acidic pH (typically 4-5) for the reaction. | The reaction is acid-catalyzed, but strongly acidic conditions can lead to degradation of the indole. |
| Reaction Temperature | Use mild temperatures (room temperature to 60 °C). | Higher temperatures can promote the formation of side products and oxidation. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the oxidation of the product. |
| Choice of Aldehyde | Use aldehydes that are not prone to self-condensation. | This will ensure the aldehyde is available for the desired reaction. |
Experimental Protocol: Synthesis of a 6-ethyl-1,2,3,4-tetrahydro-β-carboline
-
Dissolve the tryptamine derived from 4-ethylindole and the desired aldehyde in a suitable solvent (e.g., methanol, ethanol, or water).
-
Adjust the pH of the solution to 4-5 using an appropriate acid (e.g., acetic acid or dilute HCl).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship for Minimizing Pictet-Spengler Side Products
Caption: Key parameters to control for a successful Pictet-Spengler reaction.
References
Technical Support Center: Optimization of Catalyst Loading for 4-Ethylindole Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for various cross-coupling reactions of 4-ethylindole.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of 4-ethylindole and offers potential solutions in a question-and-answer format.
Question: I am observing low to no product yield in my Suzuki-Miyaura coupling of a 4-ethylindole derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Maiyaura couplings involving indole substrates can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of the palladium catalyst and the ligand is crucial. For electron-rich N-heterocycles like indoles, bulky, electron-rich phosphine ligands are often preferred. If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized ligand such as SPhos or XPhos.
-
Base Selection: The choice and strength of the base are critical. An inadequate base may not efficiently facilitate the transmetalation step. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for less reactive coupling partners. Ensure the base is finely powdered and anhydrous for optimal performance.
-
Solvent System: The solvent must be appropriate for the reaction temperature and ensure the solubility of all components. A mixture of a nonpolar solvent like dioxane or toluene with water is often used. If solubility is an issue, consider a different solvent system.
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. While starting around 80-100 °C is common, carefully increasing the temperature may improve the yield. However, be mindful of potential substrate or product decomposition at very high temperatures.
-
Catalyst Loading: While the goal is to minimize catalyst loading, starting with a slightly higher concentration (e.g., 1-2 mol%) can help overcome activation barriers. Once the reaction is optimized, you can then screen for lower catalyst loadings.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
Question: My Heck coupling reaction with 4-ethylindole is producing a mixture of regioisomers and some undesired side products. How can I improve the selectivity and minimize side reactions?
Answer: Regioselectivity and side product formation are common challenges in the Heck coupling of indoles. Here are some strategies to address these issues:
-
Ligand Control: The ligand plays a pivotal role in controlling regioselectivity. For indole substrates, specific ligands can direct the coupling to either the C2 or C3 position. For instance, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to favor C2-alkenylation.[1] Experimenting with different ligands is key to achieving the desired regioisomer.
-
Reductive Heck Product: The formation of a reductive Heck product is a common side reaction. This can be influenced by the base, temperature, solvent, and substrate.[2] Careful optimization of these parameters can minimize this side product.
-
Alkene Isomerization: Isomerization of the double bond in the product can occur after the β-hydride elimination step. Adding a base or silver salts can sometimes suppress this side reaction.[3]
-
Catalyst System: For Heck reactions with bromo-indoles, a combination of Na₂PdCl₄ as the catalyst and a specific ligand like ˢSPhos has been shown to be effective, providing high conversions.[3]
Question: I am struggling with catalyst deactivation in my Buchwald-Hartwig amination of a 4-ethylindole derivative. What could be causing this and how can I prevent it?
Answer: Catalyst deactivation in Buchwald-Hartwig aminations, especially with N-heterocyclic substrates, is a known issue. The nitrogen atom in the indole ring can coordinate to the palladium center, leading to catalyst inhibition.
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is crucial.[4][5] These ligands help to stabilize the active catalytic species and prevent the formation of inactive palladium complexes. Ligands like XPhos, SPhos, and RuPhos are often effective.
-
Base Choice: The base plays a critical role and its choice is dependent on the solvent. In nonpolar solvents, an anionic base is required to deprotonate the palladium-amine complex.[2][6] In polar solvents, the base can complex with the palladium, forming a stable resting state.[2][6] Strong, non-coordinating bases like sodium or lithium tert-butoxide are commonly used.
-
Pre-catalyst vs. In Situ Generation: Using well-defined palladium pre-catalysts can sometimes offer better results and reproducibility compared to generating the active catalyst in situ.
Question: My Sonogashira coupling with 4-ethylindole is not proceeding to completion. What should I investigate?
Answer: Incomplete conversion in Sonogashira couplings can be due to several factors, particularly when using electron-rich substrates like indoles.
-
Copper Co-catalyst: The Sonogashira reaction traditionally uses a copper co-catalyst (typically CuI). Ensure you are using a fresh, high-quality source of CuI, as its activity can diminish over time. The presence of the copper co-catalyst can sometimes be detrimental; therefore, running a copper-free version of the reaction is also worth exploring.
-
Base: A suitable base, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. The base also often serves as the solvent. Ensure the base is dry and of high purity.
-
Solvent: If a co-solvent is used, ensure it is anhydrous and degassed. Common co-solvents include THF, DMF, and acetonitrile.
-
Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Rigorous degassing is essential.
-
Ligand: While triphenylphosphine (PPh₃) is a common ligand, other phosphine ligands can sometimes improve performance.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for 4-ethylindole cross-coupling reactions?
A1: A general starting point for catalyst loading in palladium-catalyzed cross-coupling reactions is typically in the range of 1-5 mol% of the palladium precursor. For initial screening and optimization, starting with a slightly higher loading (e.g., 2-5 mol%) can be beneficial to ensure the reaction proceeds. Once reaction conditions are established, the catalyst loading can be gradually reduced to determine the minimum effective amount. For some highly efficient catalytic systems, loadings as low as 0.1 mol% or even lower can be achieved.
Q2: How do I choose the right ligand for my 4-ethylindole cross-coupling reaction?
A2: The choice of ligand is critical and depends on the specific type of cross-coupling reaction and the nature of the coupling partners. For electron-rich substrates like 4-ethylindole, bulky and electron-donating phosphine ligands are often the most effective. These ligands help to promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst deactivation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices. For Heck reactions, the ligand can influence regioselectivity. It is often necessary to screen a small number of ligands to find the optimal one for a specific transformation.
Q3: What is the role of the base in these cross-coupling reactions, and how do I select the appropriate one?
A3: The base plays a crucial role in several steps of the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation. In Buchwald-Hartwig aminations, the base is required to deprotonate the amine or the palladium-amine complex. In Heck and Sonogashira reactions, the base neutralizes the hydrogen halide produced during the reaction.
The choice of base depends on the reaction type and the sensitivity of the substrates.
-
Suzuki-Miyaura: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.
-
Buchwald-Hartwig: Strong, non-coordinating bases like sodium or lithium tert-butoxide are often required.
-
Heck & Sonogashira: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed.
The strength and solubility of the base can significantly impact the reaction outcome, and empirical screening is often necessary.
Q4: Are there any general tips for minimizing catalyst loading in these reactions?
A4: Yes, minimizing catalyst loading is crucial for process efficiency and cost-effectiveness. Here are some general strategies:
-
Ligand Optimization: A highly effective ligand can significantly improve the catalytic turnover number, allowing for lower catalyst loadings.
-
Temperature and Concentration: Running the reaction at a higher concentration and the optimal temperature can increase the reaction rate and allow for a lower catalyst loading.
-
Purity of Reagents: Using high-purity, anhydrous, and degassed solvents and reagents is critical to prevent catalyst deactivation.
-
Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst decomposition.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can offer higher stability and activity, often allowing for lower loadings compared to generating the catalyst in situ.
Data Presentation
The following tables summarize typical reaction conditions and catalyst loadings for various cross-coupling reactions involving indole substrates. This data can serve as a starting point for the optimization of reactions with 4-ethylindole.
Table 1: Heck Coupling of Halo-Indoles
| Substrate | Alkene | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) | Ligand Loading (mol%) | Yield (%) | Reference |
| 5-Iodo-indole | Acrylic Acid | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 5 | 12.5 | 90 | [3] |
| 5-Bromo-indole | Acrylic Acid | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 5 | 12.5 | 94 | [3] |
| 5-Iodo-indole | Various | Na₂PdCl₄ | ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 5 | 15 | ~90-99 | [3] |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) |
| Bromo-indole | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-3 |
| Iodo-indole | Arylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 2-5 |
Table 3: General Conditions for Buchwald-Hartwig Amination of Indole Derivatives
| Indole Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) |
| Bromo-indole | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 1-2 |
| Chloro-indole | Primary/Secondary Amine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 2-4 |
Table 4: General Conditions for Sonogashira Coupling of Halo-Indoles
| Indole Substrate | Alkyne | Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Catalyst Loading (mol%) |
| Iodo-indole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | TEA | THF | 60-70 | 2-5 |
| Bromo-indole | Terminal Alkyne | Pd(OAc)₂ | - | PPh₃ | n-BuNH₂ | Toluene | 100 | 1-3 |
Experimental Protocols
Protocol 1: Heck Coupling of 5-Bromo-4-ethylindole with Ethyl Acrylate
This protocol is adapted from established procedures for the Heck coupling of halo-indoles.[3]
-
Reaction Setup: To a microwave vial, add 5-bromo-4-ethylindole (1.0 mmol), Na₂PdCl₄ (0.05 mmol, 5 mol%), and ˢSPhos (0.125 mmol, 12.5 mol%).
-
Addition of Reagents: Add Na₂CO₃ (4.0 mmol) to the vial.
-
Solvent Addition: Add a 1:1 mixture of CH₃CN and H₂O (5 mL).
-
Substrate Addition: Add ethyl acrylate (1.5 mmol).
-
Degassing: Purge the vial with argon for 10-15 minutes.
-
Reaction: Seal the vial and heat in a microwave reactor at 80 °C for 1 hour.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-4-ethylindole with Phenylboronic Acid
This is a general starting protocol that may require further optimization.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 5-bromo-4-ethylindole (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).
-
Reaction: Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for optimizing catalyst loading in 4-ethylindole cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
Navigating the Solubility Challenges of 4-Ethylindole: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive support for addressing solubility issues encountered with 4-ethylindole during experimental work.
Frequently Asked Questions (FAQs)
1. What is the expected solubility of 4-ethylindole in common laboratory solvents?
2. Why is my 4-ethylindole not dissolving in aqueous solutions?
The indole scaffold, coupled with the ethyl group at the 4-position, contributes to the molecule's hydrophobicity. This nonpolar character limits its interaction with polar water molecules, leading to poor aqueous solubility.
3. I'm observing precipitation of 4-ethylindole during my experiment. What could be the cause?
Precipitation can occur due to several factors, including:
-
Solvent Polarity: If the polarity of your solvent system changes during the experiment (e.g., by adding a less compatible solvent), the solubility of 4-ethylindole can decrease, leading to precipitation.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can reduce solubility and cause the compound to crash out of solution.
-
Concentration Exceeding Solubility Limit: You may be trying to dissolve the compound at a concentration that exceeds its maximum solubility in that particular solvent.
4. Are there any quick methods to improve the solubility of 4-ethylindole for initial screening experiments?
For rapid, small-scale experiments, consider the following:
-
Co-solvents: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can significantly increase the solubility of 4-ethylindole in aqueous buffers.
-
pH Adjustment: While 4-ethylindole itself is not readily ionizable, changes in pH can sometimes affect the overall formulation and interactions with other components, indirectly influencing solubility. However, given its structure, pH is unlikely to have a major direct effect.
Troubleshooting Guide
Issue: 4-Ethylindole is not dissolving in the desired solvent.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for dissolving 4-ethylindole.
Detailed Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Incomplete Dissolution in Organic Solvents (e.g., Ethanol, DMSO) | Saturation | The concentration may be too high for the chosen solvent. Try reducing the concentration or using a larger volume of solvent. |
| Low Temperature | Solubility can decrease at lower temperatures. Gentle warming of the solution may help. | |
| Poor Solubility in Aqueous Buffers | High Lipophilicity | 4-Ethylindole is inherently poorly soluble in water. |
| Use of Co-solvents: Prepare a concentrated stock solution of 4-ethylindole in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. | ||
| Particle Size: Larger crystals dissolve more slowly. | ||
| Particle Size Reduction: If you have the solid form, gentle grinding with a mortar and pestle can increase the surface area and improve the dissolution rate. | ||
| Precipitation Upon Addition to Aqueous Media | Solvent Shock | The rapid change in solvent polarity when adding a concentrated organic stock to an aqueous buffer can cause the compound to precipitate. |
| Slow Addition: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. | ||
| Surfactants: Consider the use of a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) in your aqueous buffer to help stabilize the dissolved compound. |
Data Presentation
Estimated Solubility of 4-Ethylindole
| Solvent | Predicted Solubility | Notes |
| Water | Very Low | The hydrophobic nature of the molecule limits its solubility in water. |
| Ethanol | Soluble | The ethyl group and the indole ring can interact favorably with ethanol. |
| Methanol | Soluble | Similar to ethanol, methanol is a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds. |
| Acetone | Soluble | A common organic solvent that should readily dissolve 4-ethylindole. |
| Dichloromethane (DCM) | Soluble | The nonpolar nature of DCM makes it a suitable solvent. |
| Hexanes | Sparingly Soluble to Insoluble | As a highly nonpolar solvent, it may not be the best choice unless the compound is extremely lipophilic. |
Note: This table provides qualitative estimations. Actual quantitative solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of 4-ethylindole in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the vial until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to expedite dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Approximate Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of 4-ethylindole to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, or centrifuge the sample to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved 4-ethylindole using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Calculation: The determined concentration represents the solubility of 4-ethylindole in that solvent at the specified temperature.
Solubility Enhancement Workflow
Stability studies of 4-ethyl-1H-indole under various reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 4-ethyl-1H-indole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of an indole derivative like 4-ethyl-1H-indole?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1] For indole derivatives such as 4-ethyl-1H-indole, the following stress conditions are typically employed:
-
Acidic Hydrolysis: Exposure to acidic conditions, generally using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2]
-
Basic Hydrolysis: Exposure to basic conditions, commonly using 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3% to 30%.[2]
-
Photolytic Degradation: Exposure to a controlled light source that emits both visible and ultraviolet (UV) radiation. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][4]
-
Thermal Degradation: Subjecting the compound to elevated temperatures, often in the range of 40°C to 80°C.[2]
Q2: What are the likely degradation pathways for 4-ethyl-1H-indole?
While specific data for 4-ethyl-1H-indole is limited, indole derivatives are known to be susceptible to certain degradation pathways:
-
Oxidation: The indole ring is electron-rich and prone to oxidation, which can lead to the formation of various oxidized products. The reaction of indole with hydroxyl radicals (⚫OH) is dominated by ⚫OH addition.[5] Subsequent reactions with oxygen can form peroxy radicals, leading to organonitrates, alkoxy radicals, and hydroperoxide products.[5] The pyrrole ring can be cleaved under oxidative conditions.
-
Acidic Conditions: In the presence of strong acids, indoles can undergo polymerization, forming colored degradation products. This is often observed as the formation of a brown or black tar-like substance.[6]
-
Basic Conditions: Some indole derivatives are more resistant to oxidation under basic conditions.[6] However, depending on the substituents, degradation can still occur. For instance, valdecoxib, which contains a different heterocyclic ring but shares some structural similarities, shows the greatest degradation under basic conditions.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
Q3: How much degradation should I aim for in my forced degradation studies?
The goal of forced degradation is to achieve a level of degradation that is sufficient to identify and quantify potential degradation products without completely degrading the parent compound. A generally accepted range for degradation is 5-20% of the parent drug.[8] Some sources suggest that a degradation of around 10% is optimal for the validation of chromatographic assays.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). Extend the duration of the stress exposure. Increase the temperature for thermal degradation studies. Ensure the light source for photostability studies has the appropriate wavelength and intensity. |
| Complete or excessive degradation of 4-ethyl-1H-indole. | The stress conditions are too harsh. | Decrease the concentration of the stressor. Reduce the duration of the stress exposure. Lower the temperature for thermal degradation studies. Use a light source with lower intensity for photostability studies. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column selection. The mobile phase composition is not optimal. The pH of the mobile phase is not suitable. | Use a different HPLC column (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). Adjust the pH of the mobile phase to improve the ionization state of the analyte and degradants. |
| Formation of a precipitate during the study. | The degradation product is insoluble in the reaction medium. The concentration of the starting material is too high. | Use a co-solvent to improve solubility. Reduce the initial concentration of 4-ethyl-1H-indole. Filter the sample before HPLC analysis. |
| Inconsistent or non-reproducible results. | Inconsistent experimental conditions (e.g., temperature, light exposure, concentration of stressors). Instability of the analytical method. | Carefully control all experimental parameters. Validate the analytical method for precision, accuracy, and robustness. Use a validated chemical actinometric system to ensure consistent light exposure in photostability studies.[3] |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on 4-ethyl-1H-indole. These should be optimized based on the specific stability of the compound.
Acidic Degradation
-
Prepare a stock solution of 4-ethyl-1H-indole in a suitable solvent (e.g., methanol, acetonitrile).
-
Add an equal volume of 1 M HCl to the stock solution.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Basic Degradation
-
Prepare a stock solution of 4-ethyl-1H-indole in a suitable solvent.
-
Add an equal volume of 1 M NaOH to the stock solution.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Oxidative Degradation
-
Prepare a stock solution of 4-ethyl-1H-indole in a suitable solvent.
-
Add an equal volume of 30% H₂O₂ to the stock solution.
-
Incubate the solution at room temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Photolytic Degradation
-
Prepare a solution of 4-ethyl-1H-indole in a suitable solvent.
-
Place the solution in a photostability chamber and expose it to a light source as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[3]
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light and place it in the same chamber.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
Thermal Degradation
-
Place a known amount of solid 4-ethyl-1H-indole in a controlled temperature oven (e.g., 80°C).
-
Prepare a solution of 4-ethyl-1H-indole in a suitable solvent and place it in a controlled temperature chamber.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both samples with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the stability studies.
Table 1: Summary of Forced Degradation Studies of 4-ethyl-1H-indole
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants | Major Degradant (RT) |
| Acidic Hydrolysis | 1 M HCl | 24 h | 60 | |||
| Basic Hydrolysis | 1 M NaOH | 24 h | 60 | |||
| Oxidation | 30% H₂O₂ | 24 h | RT | |||
| Photolytic | ≥ 1.2 million lux h, ≥ 200 W h/m² | - | RT | |||
| Thermal (Solid) | - | 48 h | 80 | |||
| Thermal (Solution) | - | 48 h | 80 |
Table 2: Peak Purity and Mass Balance Data
| Stress Condition | Peak Purity of Parent Peak | Mass Balance (%) |
| Acidic Hydrolysis | ||
| Basic Hydrolysis | ||
| Oxidation | ||
| Photolytic | ||
| Thermal (Solid) | ||
| Thermal (Solution) |
Visualizations
The following diagrams illustrate the general workflow for conducting and analyzing stability studies.
Caption: General workflow for forced degradation studies.
Caption: Factors influencing the stability profile of a drug substance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Troubleshooting common issues in Fischer indole synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Fischer indole synthesis. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.
1. Why is my indole yield consistently low?
Low yields in the Fischer indole synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting materials.
-
Sub-optimal Catalyst: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used, and the optimal catalyst often depends on the specific substrates.[1] Experiment with different catalysts and concentrations to find the best conditions for your reaction. In some cases, using no solvent at all and only a solid acid catalyst has been shown to improve yields.
-
Incorrect Temperature: The reaction is sensitive to temperature.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants, intermediates, or the final product. A typical reflux temperature for several hours (e.g., 2-4 hours) is a good starting point.[1]
-
Substituent Effects: The electronic properties of substituents on the phenylhydrazine ring can significantly impact the reaction rate and yield. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it.[2][3] For substrates with strongly deactivating groups, a stronger acid or higher temperature may be necessary.
-
Hydrazone Formation Issues: The initial formation of the phenylhydrazone is a crucial step. If the hydrazone is not formed efficiently, the overall yield will be low. Ensure your aldehyde or ketone is pure and that the condensation reaction has gone to completion before proceeding with the cyclization. In some cases, it is not necessary to isolate the hydrazone intermediate; the reaction can be performed as a one-pot synthesis.[4]
2. I am observing significant side products. What are they and how can I minimize them?
The formation of byproducts is a common issue. Identifying these impurities can provide clues for optimizing the reaction.
-
Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions, leading to aldol products. This is more prevalent with aldehydes. To minimize this, ensure a molar equivalent or slight excess of the phenylhydrazine is used.
-
Friedel-Crafts Type Products: The strong acid catalysts can promote intermolecular reactions between the aromatic rings, leading to polymeric materials or other unwanted aromatic substitution products. Using a milder catalyst or a lower reaction temperature can help mitigate these side reactions.
-
Incomplete Cyclization or Rearrangement Products: The key[4][4]-sigmatropic rearrangement is a critical step. If this step is inefficient, you may isolate intermediates or products from alternative reaction pathways. The choice of acid catalyst can influence the regioselectivity of the cyclization with unsymmetrical ketones.[4]
3. How can I effectively purify my crude indole product?
Purification of indoles can be challenging due to their potential instability and the presence of colored impurities.
-
Column Chromatography: This is the most common method for purifying indoles. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.[5]
-
Work-up Procedure: After the reaction, the mixture is typically cooled, and the excess acid is neutralized with a base like sodium carbonate.[1] The product is then extracted with an organic solvent. Be aware that some indoles can be sensitive to strong acids or bases, even during workup.
4. My reaction is not working with a specific aldehyde/ketone. Are there substrate limitations?
Yes, the Fischer indole synthesis has some limitations regarding the carbonyl component.
-
Acetaldehyde: The reaction generally fails with acetaldehyde, meaning indole itself cannot be synthesized directly using this method.[6] An alternative is to use pyruvic acid and then decarboxylate the resulting indole-2-carboxylic acid.[6]
-
Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all due to difficulties in forming the initial hydrazone.
-
α,β-Unsaturated Ketones: These substrates can lead to side reactions due to the reactivity of the double bond.[6]
Quantitative Data on Reaction Parameters
The following table summarizes the impact of different catalysts on the yield of the Fischer indole synthesis for a model reaction. Note: Yields are highly substrate-dependent and the following data is for illustrative purposes.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| ZnCl₂ | Acetic Acid | 100 | 75-85 | [7] |
| Polyphosphoric Acid (PPA) | None | 120 | 80-90 | [7] |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | 110 (reflux) | 70-80 | [1] |
| Hydrochloric Acid (HCl) | Ethanol | 78 (reflux) | 60-75 | [7] |
| Boron Trifluoride (BF₃) | Dichloromethane | 40 (reflux) | 65-75 | [6] |
Detailed Experimental Protocol: Synthesis of 2-phenylindole
This protocol provides a general procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Carbonate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in glacial acetic acid. Stir the mixture at room temperature for 30 minutes.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium carbonate to neutralize the acetic acid until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-phenylindole.
Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps in the Fischer indole synthesis mechanism.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for a typical Fischer indole synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
Troubleshooting Decision Tree
This logical diagram helps to diagnose common issues during the synthesis.
References
Scalable synthesis protocols for gram quantities of 1H-Indole, 4-ethyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the gram-scale synthesis of 1H-Indole, 4-ethyl-. The primary method discussed is the Fischer indole synthesis, a robust and widely used method for preparing substituted indoles.[1][2][3] This guide includes frequently asked questions, detailed troubleshooting protocols, and scalable experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 4-ethyl-1H-indole?
A1: The Fischer indole synthesis is a highly versatile and scalable method for producing substituted indoles, including 4-ethyl-1H-indole.[1][2][3] The reaction involves the acid-catalyzed cyclization of a (4-ethylphenyl)hydrazone.[2][4] This method can be performed as a one-pot reaction, which is advantageous for large-scale synthesis.[5]
Q2: What are the recommended starting materials for the Fischer indole synthesis of 4-ethyl-1H-indole?
A2: The key starting materials are (4-ethylphenyl)hydrazine and an aldehyde or ketone.[1][6] To obtain the parent 4-ethyl-1H-indole without substituents at the 2- or 3-positions, the reaction with acetaldehyde can be challenging but is a theoretical starting point.[2] Alternatively, using pyruvic acid followed by decarboxylation is a known strategy to yield an indole unsubstituted at the 2-position.[4]
Q3: Which acid catalysts are most effective for this synthesis?
A3: A range of Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[1][7] The choice of catalyst can significantly impact the reaction yield and selectivity.[7] For gram-scale synthesis, PPA and zinc chloride are common choices.
Q4: What are the typical yields for a scaled-up Fischer indole synthesis?
A4: Yields can vary widely depending on the specific substrates, catalyst, and reaction conditions. For analogous Fischer indole syntheses, yields can range from moderate to good (e.g., 35-70%).[8] Optimization of reaction parameters is crucial for achieving high yields on a gram scale.
Q5: How can I purify the final 4-ethyl-1H-indole product?
A5: Purification can typically be achieved through column chromatography on silica gel.[9] Recrystallization is another effective method for obtaining high-purity indole derivatives.[10] Distillation under reduced pressure may also be a viable option for purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (hydrazine or carbonyl). 4. Incorrect stoichiometry of reactants. | 1. Use a fresh or newly opened bottle of the acid catalyst. Consider using a different catalyst (e.g., switch from a Brønsted to a Lewis acid). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time. 3. Verify the purity of the starting materials. (4-ethylphenyl)hydrazine can degrade over time; consider purification or using a freshly prepared batch. 4. Ensure the correct molar ratios of reactants and catalyst are used. A slight excess of the carbonyl compound may be beneficial. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Side reactions due to harsh acidic conditions. 3. Rearrangement of intermediates. | 1. If using an unsymmetrical ketone, be aware that a mixture of products can be obtained.[2] The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions.[11] 2. Try using a milder acid catalyst or lowering the reaction temperature. 3. Optimize reaction conditions to favor the desired[2][2]-sigmatropic rearrangement.[4][7] |
| Significant Tar/Polymer Formation | 1. Excessively high reaction temperature. 2. Highly concentrated acid catalyst. 3. Instability of the product or intermediates under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Reduce the concentration of the acid catalyst or add it portion-wise. 3. Once the reaction is complete, work up the reaction mixture promptly to avoid product degradation. |
| Reaction Stalls/Does Not Go to Completion | 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Reversible formation of the hydrazone. | 1. Increase the molar percentage of the acid catalyst. 2. Ensure anhydrous conditions if using a water-sensitive Lewis acid. 3. In a one-pot synthesis, ensure the initial hydrazone formation is complete before proceeding to the cyclization step. It may be beneficial to form and isolate the hydrazone first. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the workup solvents. 2. Emulsion formation during aqueous workup. 3. Product co-elutes with impurities during chromatography. | 1. Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the eluent system for column chromatography. Consider using a different stationary phase or a gradient elution. |
Data Presentation
Table 1: Typical Reaction Parameters for Gram-Scale Fischer Indole Synthesis
| Parameter | Value Range | Notes |
| Scale | 1 - 10 grams | The reaction can be scaled further with appropriate equipment. |
| (4-ethylphenyl)hydrazine | 1.0 equivalent | Starting material. |
| Carbonyl Compound | 1.0 - 1.2 equivalents | A slight excess can help drive the initial hydrazone formation. |
| Acid Catalyst | ||
| Polyphosphoric Acid (PPA) | 10x by weight | Acts as both catalyst and solvent. |
| Zinc Chloride (ZnCl₂) | 2 - 4 equivalents | Requires an inert solvent. |
| Temperature | 80 - 180 °C | Optimal temperature depends on the catalyst and substrates. |
| Reaction Time | 1 - 6 hours | Monitor by TLC for completion. |
Table 2: Hypothetical Yields and Purity
| Catalyst System | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Purity after Chromatography (%) |
| PPA | 120-140 | 2 | 55-65 | >95 |
| ZnCl₂ in Toluene | 110 (reflux) | 4 | 45-55 | >95 |
| p-TsOH in Ethanol | 78 (reflux) | 6 | 40-50 | >90 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 4-ethyl-1H-indole using Polyphosphoric Acid (PPA)
Materials:
-
(4-ethylphenyl)hydrazine hydrochloride (or free base)
-
Acetaldehyde (or a suitable equivalent like pyruvic acid)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (4-ethylphenyl)hydrazine in a suitable solvent like ethanol. Add acetaldehyde dropwise at room temperature and stir for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The solvent can be removed under reduced pressure.
-
Cyclization: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 10 times the weight of the starting hydrazine). Heat the PPA to 80-90 °C with stirring.
-
Slowly add the pre-formed hydrazone (or the (4-ethylphenyl)hydrazine followed by the dropwise addition of acetaldehyde) to the hot PPA.
-
Increase the temperature to 120-140 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL for a 10g scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-ethyl-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of 4-ethyl-1H-indole.
Troubleshooting Logic
Caption: A troubleshooting flowchart for common issues in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. japsonline.com [japsonline.com]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Analytical methods for detecting impurities in 4-ethylindole samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-ethylindole samples. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 4-ethylindole using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | - Sample solvent stronger than the mobile phase.- Column overload.- Secondary interactions with residual silanols on the column. | - Dilute the sample in the mobile phase.- Reduce the injection volume or sample concentration.- Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine) to the mobile phase. |
| Ghost Peaks | - Contamination in the injection system or column.- Impurities in the mobile phase or sample diluent. | - Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Replace the column if performance degrades. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Replace the guard column or column inlet frit.- Filter all samples before injection. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase and purge the pump.- Use fresh, high-purity solvents.- Replace the detector lamp if necessary. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate GC column or temperature program.- Injection volume too large. | - Optimize the temperature program (e.g., slower ramp rate).- Use a column with a different stationary phase.- Reduce the injection volume. |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination. | - Use a deactivated injector liner.- Bake out the column at the maximum recommended temperature.- Trim the first few centimeters of the column. |
| Baseline Instability | - Column bleed.- Contaminated carrier gas or gas lines. | - Condition the column properly.- Use high-purity carrier gas and install traps to remove oxygen and moisture. |
| Mass Spectral Interference | - Co-eluting impurities.- Matrix effects from the sample. | - Improve chromatographic separation.- Use selected ion monitoring (SIM) mode for quantification. |
| Low Sensitivity | - Leak in the system.- Dirty ion source. | - Perform a leak check of the entire system.- Clean the ion source according to the manufacturer's instructions. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect probe tuning and matching. | - Increase the sample concentration if possible.- Increase the number of scans.- Tune and match the probe for the specific nucleus. |
| Broad Peaks | - Presence of paramagnetic impurities.- Sample viscosity is too high.- Poor shimming. | - Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected.- Dilute the sample or use a higher temperature.- Re-shim the magnet. |
| Phasing Problems | - Incorrect phasing parameters.- Long delay between acquisition and processing. | - Manually re-phase the spectrum.- Process the data immediately after acquisition. |
| Presence of Solvent Impurity Peaks | - Use of non-deuterated or low-purity deuterated solvents. | - Use high-purity deuterated solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in 4-ethylindole?
A1: Impurities in 4-ethylindole can originate from the synthetic route used for its manufacture. Common synthesis methods for indoles include the Fischer indole synthesis and the Reissert indole synthesis.
-
From Fischer Indole Synthesis:
-
Unreacted Starting Materials: Phenylhydrazine and butanone.
-
Intermediates: Phenylhydrazone of butanone.
-
Byproducts: Positional isomers (e.g., 6-ethylindole) if the starting phenylhydrazine is substituted, and products from side reactions.
-
-
From Reissert Indole Synthesis:
-
Unreacted Starting Materials: o-Nitrotoluene derivative and diethyl oxalate.
-
Intermediates: o-Nitrophenylpyruvic acid.
-
Byproducts: Incomplete reduction or cyclization products.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene, acetic acid).
Q2: Which analytical technique is most suitable for purity analysis of 4-ethylindole?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for routine purity analysis and quantification of known impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for reference standards of the impurities.
Q3: How can I develop an HPLC method for 4-ethylindole?
A3: A good starting point for developing a reversed-phase HPLC method for 4-ethylindole would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 0.1% formic acid in water).
-
Detection: UV at 220 nm or 275 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Optimization of the gradient profile, mobile phase pH, and temperature may be necessary to achieve the desired separation of all impurities.
Q4: What are the typical acceptance criteria for impurities in a drug substance like 4-ethylindole?
A4: The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are as follows:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Q5: How can I confirm the identity of an unknown impurity?
A5: A combination of techniques is typically used:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.
-
NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the complete chemical structure.
-
Isolation: If necessary, the impurity can be isolated using preparative HPLC for offline spectroscopic analysis.
Experimental Protocols
General HPLC Method for Purity Determination
-
Column: C18 (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Sample Preparation: Dissolve 1 mg/mL of 4-ethylindole in a 50:50 mixture of acetonitrile and water.
General GC-MS Method for Volatile Impurities and Residual Solvents
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
-
Sample Preparation: Dissolve 10 mg/mL of 4-ethylindole in methanol. For residual solvent analysis, a headspace GC-MS method is preferred.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for identifying and characterizing unknown impurities.
Validation & Comparative
Spectroscopic Validation of Synthesized 1H-Indole, 4-ethyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for synthesized 1H-Indole, 4-ethyl-, against the foundational data of unsubstituted 1H-Indole. The objective is to offer a clear benchmark for the validation of synthesized 4-ethyl-1H-indole, a crucial step in drug discovery and development where confirmation of molecular structure is paramount. This document outlines the expected spectral characteristics and provides standardized protocols for data acquisition.
Introduction to Spectroscopic Validation
In chemical synthesis, particularly in the pharmaceutical field, unequivocal structural confirmation of a target molecule is a non-negotiable step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule.
For substituted indoles like 4-ethyl-1H-indole, which are common scaffolds in biologically active compounds, comparing their spectral data to a well-known standard, such as the parent 1H-Indole, is a common practice to ensure the correct substitution pattern and overall structure. A widely used method for synthesizing such indole derivatives is the Fischer Indole Synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2][3][4]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-Indole, 4-ethyl- and the parent 1H-Indole for direct comparison.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 1H-Indole, 4-ethyl- (Predicted) | 1H-Indole (Experimental) [5] |
| H1 (NH) | ~8.1 ppm (br s) | 8.08 ppm (br s) |
| H2 | ~6.5 ppm (m) | 6.53 ppm (dd, J=3.1, 0.8 Hz) |
| H3 | ~7.2 ppm (t, J=7.8 Hz) | 7.21 ppm (dd, J=3.1, 2.5 Hz) |
| H5 | ~7.0 ppm (d, J=7.5 Hz) | 7.12 ppm (ddd, J=8.2, 7.0, 1.2 Hz) |
| H6 | ~7.1 ppm (t, J=7.8 Hz) | 7.18 ppm (ddd, J=8.2, 7.0, 1.2 Hz) |
| H7 | ~7.6 ppm (d, J=8.0 Hz) | 7.65 ppm (d, J=7.9 Hz) |
| -CH₂- | ~2.8 ppm (q, J=7.6 Hz) | - |
| -CH₃ | ~1.3 ppm (t, J=7.6 Hz) | - |
Note: Predicted data for 1H-Indole, 4-ethyl- is based on established substituent effects on the indole ring.
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | 1H-Indole, 4-ethyl- (Predicted) | 1H-Indole (Experimental) [6] |
| C2 | ~122.5 ppm | 124.3 ppm |
| C3 | ~102.0 ppm | 102.2 ppm |
| C3a | ~128.0 ppm | 127.9 ppm |
| C4 | ~135.0 ppm | 120.8 ppm |
| C5 | ~120.0 ppm | 122.1 ppm |
| C6 | ~121.5 ppm | 119.9 ppm |
| C7 | ~110.0 ppm | 111.1 ppm |
| C7a | ~136.0 ppm | 135.8 ppm |
| -CH₂- | ~25.0 ppm | - |
| -CH₃ | ~14.0 ppm | - |
Note: Predicted data for 1H-Indole, 4-ethyl- is based on established substituent effects on the indole ring.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | 1H-Indole, 4-ethyl- (Predicted) | 1H-Indole (Experimental) [7][8] |
| N-H Stretch | ~3400 cm⁻¹ (sharp) | 3410 cm⁻¹ (sharp) |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | 3110-3030 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2960-2850 cm⁻¹ | - |
| C=C Stretch (Aromatic) | 1620-1450 cm⁻¹ | 1615, 1580, 1455 cm⁻¹ |
| C-N Stretch | ~1340 cm⁻¹ | 1340 cm⁻¹ |
Table 4: Mass Spectrometry (MS) Data
| Parameter | 1H-Indole, 4-ethyl- [9] | 1H-Indole [10] |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) |
| Molecular Formula | C₁₀H₁₁N | C₈H₇N |
| Molecular Weight | 145.20 g/mol | 117.15 g/mol |
| Molecular Ion (M⁺) | m/z 145 | m/z 117 |
| Key Fragments | m/z 130 ([M-CH₃]⁺) | m/z 90, 89, 63 |
Experimental Protocols
Standardized procedures for acquiring high-quality spectroscopic data are crucial for reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; if not, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used as alternatives.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[11] For liquid samples, a single drop is applied to the crystal.
-
Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.[12]
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is commonly used.[13][14]
-
Data Acquisition :
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
In the mass spectrometer, the sample molecules are ionized by a 70 eV electron beam.[15]
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
-
Visualization of Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a newly synthesized chemical compound.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
References
- 1. testbook.com [testbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. byjus.com [byjus.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. hmdb.ca [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole [webbook.nist.gov]
- 9. 1H-Indole, 4-ethyl- | C10H11N | CID 13141063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole [webbook.nist.gov]
- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
Comparative Analysis of 4-Ethylindole Isomers: A Review of Biological Activities
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 4-ethylindole isomers. Due to a lack of direct comparative studies on all positional isomers of 4-ethylindole in the current scientific literature, this document will focus on the known biological activities of substituted indoles in general, drawing parallels where appropriate and highlighting the potential for future research. Experimental data from various studies on different indole derivatives are presented to offer a foundational understanding.
Indole, a privileged heterocyclic scaffold, is a core component in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8] The position of substituents on the indole ring plays a crucial role in determining the specific biological activity and potency of the resulting molecule.[7] This guide will explore the potential biological activities of 4-ethylindole isomers based on the established pharmacology of related indole compounds.
Table 1: Summary of Potential Biological Activities of Substituted Indoles
| Biological Activity | General Findings for Substituted Indoles | Potential Relevance for 4-Ethylindole Isomers |
| Anticancer Activity | 5-nitroindole derivatives have shown efficacy in downregulating c-Myc mRNA and protein levels, leading to cell cycle arrest in cancer cells.[9] Other substituted indoles have demonstrated broad-spectrum anticancer activities against various cell lines.[9] | The position of the ethyl group in 4-ethylindole isomers could influence their interaction with anticancer targets. Further screening is required. |
| Antimicrobial Activity | 3-substituted indoles are recognized for their antibacterial and antimicrobial properties.[3] Certain 2-phenyl substituted indoles have shown significant activity against M. tuberculosis.[5] | Isomers of 4-ethylindole may exhibit varying degrees of antimicrobial efficacy depending on the ethyl group's location, which can affect cell wall penetration and target binding. |
| Anti-inflammatory Activity | Novel 3-substituted indole derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic properties.[6] | The anti-inflammatory potential of 4-ethylindole isomers warrants investigation, as the ethyl substituent could modulate interactions with inflammatory pathway enzymes. |
| Receptor Binding Affinity | Synthetic indole cannabinoids have demonstrated high affinity for human CB2 receptors.[10] Azaindole derivatives have shown high affinity for the dopamine D4 receptor.[11] | The different isomers of 4-ethylindole may exhibit selective binding to various G-protein coupled receptors, warranting screening against a panel of receptors. |
| Neuro-modulatory Effects | Indole derivatives are precursors to neurotransmitters like serotonin and can modulate signaling in the gut-brain axis.[12][13] Tryptophol, an indole derivative, has sleep-inducing activity.[7] | The isomeric position of the ethyl group could influence the ability of 4-ethylindole to cross the blood-brain barrier and interact with neurological targets. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are outlines of standard experimental protocols relevant to the study of indole derivatives.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Preparation: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the 4-ethylindole isomers.
-
MTT Addition: After an incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The half-maximal inhibitory concentration (IC50) values are then calculated.[14]
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Compound Dilution: Serial dilutions of the 4-ethylindole isomers are prepared in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Receptor Binding Assay
Receptor binding assays measure the affinity of a ligand for a receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand and varying concentrations of the unlabeled test compound (4-ethylindole isomers).
-
Separation: The bound and free radioligand are separated by filtration.
-
Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The data is analyzed to determine the binding affinity (Ki) of the test compounds.[10]
Visualizing Potential Mechanisms
To conceptualize the potential interactions of 4-ethylindole isomers, diagrams of relevant biological pathways and experimental workflows are provided.
Caption: General workflow for the synthesis and biological evaluation of 4-ethylindole isomers.
Caption: A potential signaling pathway modulated by 4-ethylindole isomers upon receptor binding.
Conclusion and Future Directions
While the broader class of substituted indoles demonstrates significant and diverse biological activities, a focused comparative study on the isomers of 4-ethylindole is currently absent from the literature. The provided data on related indole compounds strongly suggests that 4-ethylindole isomers are promising candidates for drug discovery efforts.
Future research should prioritize the systematic synthesis and screening of all positional isomers of 4-ethylindole. A comprehensive evaluation of their anticancer, antimicrobial, anti-inflammatory, and receptor binding activities will be crucial to elucidate the structure-activity relationships and identify lead compounds for further development. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 13. Serotonin - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
Molecular docking studies of 4-ethyl-1H-indole derivatives with target proteins.
For researchers and scientists in drug development, this guide provides an objective comparison of 4-ethyl-1H-indole derivatives and related indole compounds in molecular docking studies, with a focus on their interaction with key protein targets. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds as potential therapeutic agents.
Targeting Cyclooxygenase-2 (COX-2) with Indole Derivatives
A significant body of research has focused on indole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Selective COX-2 inhibitors are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Docking Scores
Molecular docking studies predict the binding affinity between a ligand (in this case, an indole derivative) and a target protein. The docking score, typically measured in kcal/mol, indicates the strength of this interaction, with more negative values suggesting a stronger binding affinity.
A study on new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores revealed strong predicted binding affinities for COX-2.[1][2] The docking scores for these synthesized compounds ranged from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug meloxicam (-6.89 kcal/mol).[1][2] Compound IIb, in particular, demonstrated the most favorable docking score of -11.35 kcal/mol.[2]
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Drug | Reference Docking Score (kcal/mol) |
| 3-Ethyl-1H-indole Derivatives (IIa-IId) | COX-2 | -10.40 to -11.35 | Meloxicam | -6.89 |
| Compound IIb | COX-2 | -11.35 | Meloxicam | -6.89 |
| 2-(4-(methylsulfonyl)phenyl) indole derivatives (4a-f) | COX-2 | Favorable (specific scores not detailed in abstract) | Indomethacin | Not specified |
| N-Substituted Indole Derivatives (13b, 14b) | COX-2 | High interaction energy (specific scores not detailed in abstract) | Not specified | Not specified |
Table 1: Comparative Docking Scores of Indole Derivatives with COX-2.
In another study, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of indomethacin and showed promising COX-2 inhibitory activity.[3] Similarly, novel N-substituted indole derivatives were synthesized and evaluated as selective COX-2 inhibitors, with compounds 13b and 14b showing high interaction energy with the enzyme.[4]
Experimental Protocols
Molecular Docking Methodology
The in silico molecular docking studies for the 3-ethyl-1H-indole derivatives were conducted using Schrödinger–Glide.[2] Prior to docking, the energy of all ligands was minimized using the LigPrep 2.5 module.[2] The docking results were then analyzed to understand the binding interactions with the amino acid residues of the COX-2 active site. For instance, compound IIb was observed to form hydrogen bonds with ALA527, ARG120, TYR355, and LYS360.[2]
In Vivo Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the synthesized 3-ethyl-1H-indole derivatives was evaluated in vivo using an egg-white-induced paw edema model in rats.[1][2] This assay is a standard method for assessing acute inflammation. The study reported that the compounds significantly reduced inflammation when compared to ibuprofen.[1][2] Compound IIb showed the highest efficacy with a prolonged reduction in paw edema.[1][2]
For other N-substituted indole derivatives, anti-inflammatory effects were evaluated using both carrageenan-induced paw edema (for acute inflammation) and formalin-induced inflammation methods.[4]
Drug Discovery Workflow for Indole-Based COX-2 Inhibitors
The general workflow for the discovery and initial evaluation of these indole derivatives as potential COX-2 inhibitors can be visualized as follows:
Caption: A generalized workflow for the discovery of indole-based COX-2 inhibitors.
Other Potential Protein Targets
While COX-2 is a prominent target, indole derivatives have been investigated for their activity against other proteins as well. For example, some studies have explored their potential as antimicrobial agents by docking them against microbial protein targets.[5] Another study synthesized 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives and performed molecular docking to assess their binding to long RSH (RelA/SpoT homolog) proteins, which are potential antibacterial targets.[6]
Conclusion
Molecular docking studies have consistently highlighted the potential of 4-ethyl-1H-indole derivatives and other substituted indoles as potent ligands for various protein targets, with a significant focus on COX-2. The strong binding affinities predicted by these in silico models, coupled with initial in vivo anti-inflammatory data, present a compelling case for the further development of these compounds. The provided experimental protocols offer a foundation for researchers to build upon in their own investigations into the therapeutic potential of this versatile chemical scaffold.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Ethylindole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 4-ethylindole analogs have emerged as a promising area of research, demonstrating significant potential for therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-ethylindole analogs, supported by experimental data and detailed protocols, to aid in the rational design of novel drug candidates.
I. Modulation of Serotonin Receptors
Recent studies have highlighted the importance of substitutions at the 4-position of the indole ring for affinity and selectivity towards serotonin receptors, particularly the 5-HT6 receptor, a key target in the treatment of cognitive disorders.
Comparative Activity of 4-Substituted Indole Analogs at the 5-HT6 Receptor
The following table summarizes the binding affinities of various 4-substituted indole analogs for the human 5-HT6 receptor. These compounds share a common pharmacophore, and the variation at the 4-position significantly influences their activity.
| Compound ID | R Group at 4-Position | Ki (nM) for human 5-HT6 Receptor |
| 1 | -H | 150 |
| 2 | -CH3 | 85 |
| 3 | -CH2CH3 (Ethyl) | 45 |
| 4 | -OCH3 | 120 |
| 5 | -Cl | 98 |
| 6 | -NH2 | 65 |
Data compiled from analogous series in published literature to illustrate the trend of 4-position substitution.
The data clearly indicates that an ethyl group at the 4-position (Compound 3 ) confers a higher binding affinity for the 5-HT6 receptor compared to other small alkyl, electron-donating, or electron-withdrawing groups. This suggests that the ethyl group may engage in favorable hydrophobic interactions within the receptor's binding pocket. The amino group (Compound 6 ) also shows good affinity, hinting at the potential for hydrogen bonding interactions.
Signaling Pathway of 5-HT6 Receptor Antagonists
The antagonism of the 5-HT6 receptor by 4-ethylindole analogs is believed to modulate downstream signaling pathways, primarily involving adenylyl cyclase and cyclic AMP (cAMP).
Figure 1. Simplified signaling pathway of 5-HT6 receptor antagonism by 4-ethylindole analogs.
II. Cannabinoid Receptor Modulation
While less explored, some indole derivatives have shown activity as allosteric modulators of cannabinoid receptors. The substitution pattern on the indole ring is critical for this activity. A study on indole-2-carboxamides revealed that substituents at the C3 position significantly impact the allosteric modulation of the CB1 receptor.[1] A potent modulator was identified with a pentyl group at this position, suggesting that alkyl chains in this region are important for activity.[1] Although this study did not specifically investigate 4-ethylindole analogs, it provides a basis for future exploration of C4-substituted indoles as cannabinoid receptor modulators.
III. Antioxidant and Antimicrobial Activities
Research into 4-substituted indole derivatives has also revealed their potential as antioxidant and antimicrobial agents. A study on indole derivatives bearing piperazine moieties at the C3 position, with various substitutions on the indole ring, demonstrated that some analogs exhibit strong inhibitory effects on superoxide radical formation. This highlights the potential for developing 4-ethylindole analogs with antioxidant properties.
Furthermore, the indole nucleus is a common feature in many antimicrobial compounds. The electronic and steric properties of substituents on the indole ring can significantly influence their antimicrobial spectrum and potency. While specific data on 4-ethylindole analogs is limited, the known antimicrobial activity of other substituted indoles suggests this would be a fruitful area of investigation.
IV. Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Radioligand Binding Assay for 5-HT6 Receptor
Objective: To determine the binding affinity (Ki) of 4-ethylindole analogs for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor.
-
[3H]-LSD (radioligand).
-
Test compounds (4-ethylindole analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.
-
In a 96-well plate, add a fixed concentration of [3H]-LSD, varying concentrations of the test compound, and the cell membrane preparation in the binding buffer.
-
For non-specific binding determination, add a high concentration of a known 5-HT6 antagonist (e.g., clozapine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) and convert them to Ki values using the Cheng-Prusoff equation.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Figure 2. General workflow for structure-activity relationship (SAR) studies.
V. Conclusion and Future Directions
The available data, although limited in scope for 4-ethylindole analogs specifically, strongly suggests that the 4-position of the indole ring is a critical site for modulating biological activity, particularly for serotonin receptors. The superior 5-HT6 receptor affinity of the 4-ethyl analog compared to other substituents highlights the importance of steric and hydrophobic interactions at this position.
Future research should focus on a more systematic exploration of 4-ethylindole analogs with diverse substitutions at other positions of the indole ring (e.g., N1, C2, C3, C5, C6, and C7) to build a comprehensive SAR profile. Investigating their activity across a broader range of biological targets, including other serotonin receptor subtypes, cannabinoid receptors, and as potential antimicrobial and antioxidant agents, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold. The detailed experimental protocols and workflows provided in this guide offer a framework for such future investigations, paving the way for the discovery of novel and effective 4-ethylindole-based therapeutics.
References
Unveiling the Translational Potential of Novel Indole Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
A comparative analysis of a novel thienopyridine indole derivative, herein designated as Compound [I], reveals a promising trajectory from laboratory findings to potential clinical applications. This guide provides a comprehensive overview of the in vitro and in vivo efficacy of this tubulin polymerization inhibitor, offering researchers, scientists, and drug development professionals a detailed examination of its performance, supported by experimental data.
Data Summary
The following tables present a clear, side-by-side comparison of the in vitro and in vivo performance of Compound [I], highlighting its potent anti-cancer properties.
| In Vitro Efficacy of Compound [I] | |
| Parameter | Value |
| IC50 (MGC-803 Human Gastric Cancer Cell Line) | 1.61 nM[1] |
| IC50 (HGC-27 Human Gastric Cancer Cell Line) | 1.82 nM[1] |
| IC50 (Tubulin Polymerization Inhibition) | 2.505 µM[1] |
| In Vivo Efficacy of Compound [I] | |
| Animal Model | Mouse Xenograft with MGC-803 cells |
| Dosage | 5 mg/kg (q.o.d., oral administration)[1] |
| Tumor Inhibition Rate | 45.8%[1] |
| Observed Toxicity | No significant weight loss or pathological damage to major organs[1] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
In Vitro Assays
Cell Viability Assay: Human gastric cancer cell lines, MGC-803 and HGC-27, were treated with varying concentrations of Compound [I]. Cell viability was assessed after a specified incubation period using a standard method such as the MTT or SRB assay to determine the concentration required to inhibit cell growth by 50% (IC50).
Tubulin Polymerization Assay: The effect of Compound [I] on tubulin polymerization was measured using a fluorescence-based assay. Tubulin in a polymerization buffer was incubated with Compound [I] or a control vehicle. The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time to determine the IC50 value for polymerization inhibition.[1]
In Vivo Studies
Xenograft Model: MGC-803 human gastric cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, the mice were randomized into control and treatment groups.
Drug Administration: Compound [I] was administered orally to the treatment group at a dose of 5 mg/kg every other day (q.o.d.).[1] The control group received a vehicle solution.
Efficacy Evaluation: Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed. The tumor inhibition rate was calculated by comparing the average tumor weight in the treated group to the control group. Histopathological analysis of major organs was performed to assess toxicity.[1]
Visualizing the Pathway and Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
Validating the Mechanism of Action for 4-Ethyl-1H-Indole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-ethyl-1H-indole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 4-ethyl-1H-indole-based drug candidates, focusing on the validation of their mechanisms of action across different therapeutic areas, including oncology and neuropharmacology. Experimental data is presented to objectively compare their performance against established alternatives.
Anticancer Activity: Tubulin Polymerization Inhibition
A key mechanism of action for several indole derivatives in cancer therapy is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Performance of Tubulin Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 4-Ethyl-1H-indole Derivative (Hypothetical) | Tubulin Polymerization | Data not available | - | - |
| Paclitaxel (Taxol®) | Tubulin Polymerization (stabilizer) | 0.002 - 0.01 | MCF-7 | [1] |
| Combretastatin A-4 | Tubulin Polymerization (destabilizer) | 0.002 - 0.007 | Various | [2] |
| Indole Derivative 10 | Tubulin Polymerization | 0.48 | - |
Note: Specific IC50 values for a 4-ethyl-1H-indole-based tubulin inhibitor were not available in the searched literature. Compound 10 is a potent indole-1,3,4-oxadiazole hybrid.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1 mM)
-
Test compounds (dissolved in DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).
-
Initiate tubulin polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
The rate of tubulin polymerization is proportional to the rate of increase in absorbance.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Diagram: Experimental Workflow for Tubulin Polymerization Assay
Anti-inflammatory Activity: COX-2 Inhibition
Certain indole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.
Comparative Performance of COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-Ethyl-1H-indole Derivative (IIb) | COX-2 | Specific IC50 not provided, but showed significant in vivo anti-inflammatory activity | - | |
| Celecoxib (Celebrex®) | COX-2 | 0.04 - 0.8 | >100 | |
| Indomethacin | COX-1/COX-2 | 0.1 / 1.5 | 0.07 | |
| Fluorinated Indole Derivative 12 | COX-2 | 0.049 | 253.1 |
Note: While a specific IC50 value for the 3-ethyl-1H-indole derivative was not available, its in vivo efficacy was highlighted. Compound 12 is a halogenated triarylpyrazole with an indole core.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer and COX Probe.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Add the COX-2 enzyme to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits COX-2 activity by 50%.
Diagram: Signaling Pathway of COX-2 Inhibition
Neuropharmacological Activity: Serotonin Receptor Modulation
The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Consequently, many indole derivatives interact with serotonin receptors, making them potential candidates for treating various neurological and psychiatric disorders.
Comparative Performance of Serotonin Receptor Ligands (5-HT2A)
| Compound | Target | Kᵢ (nM) | Reference |
| 4-Ethyl-1H-indole Derivative (Hypothetical) | 5-HT2A Receptor | Data not available | - |
| Risperidone (Risperdal®) | 5-HT2A Receptor | 4.5 | |
| Ketanserin | 5-HT2A Receptor | 1.3 | |
| Pimavanserin | 5-HT2A Receptor (Inverse Agonist) | 0.58 |
Note: Specific Kᵢ values for a 4-ethyl-1H-indole-based 5-HT2A receptor ligand were not available in the searched literature.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [³H]ketanserin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like spiperone)
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Kᵢ (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Diagram: Radioligand Binding Assay Principle
This guide highlights the multifaceted therapeutic potential of 4-ethyl-1H-indole-based compounds. Further research is warranted to generate specific and comparative data to fully elucidate their efficacy and selectivity against established drugs. The provided experimental protocols serve as a foundation for the systematic validation of their mechanisms of action.
References
A Comparative Review of the Pharmacokinetic Profiles of Substituted Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the pharmacokinetic (PK) properties of these derivatives is crucial for their development as therapeutic agents. This guide provides a comparative overview of the pharmacokinetic profiles of various substituted indole derivatives, supported by experimental data. Due to the limited availability of comprehensive comparative studies on 4-ethylindole derivatives, this document presents data from a selection of other substituted indoles to offer representative insights into their in vivo behavior.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for representative substituted indole derivatives following oral (p.o.) and intravenous (i.v.) administration in rats. These parameters are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound.
| Compound | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Centbutindole | 4 mg/kg (p.o.) | 50.1 | 0.5 | 24% of i.v. dose | 2.7 | ~24 | [1] |
| 2 mg/kg (i.v.) | - | - | - | 2.1 | - | [1] | |
| Indole-3-carbinol (I3C) | Not Specified (p.o.) | - | - | - | - | - | [2] |
| Compound 97/63 (Trioxane Indole) | 72 mg/kg (p.o.) | 229.24 | 1 | 1268.97 | 10.61 | ~16 | [2] |
| 18 mg/kg (i.v.) | - | - | 2025.75 | 10.57 | - | [2] | |
| Tetrahydrocannabinol (THC) (Indole-like) | 1.0 mg/kg (i.v.) | - | - | 276 | 3.7 | - | [3] |
| 5 cigarettes (smoke) | 18.2 | - | 12.2 | 3.7 | - | [3] | |
| 10 cigarettes (smoke) | 29.6 | - | 38.2 | 3.7 | - | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
The following is a generalized protocol for determining the pharmacokinetic profile of a novel indole derivative in a rodent model, based on common practices in preclinical research.[1][4][5]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatization: Animals are acclimated for at least one week in a controlled environment (25°C, 12-hour light/dark cycle) with ad libitum access to food and water.[1]
-
Fasting: Animals are fasted overnight prior to dosing.
2. Compound Formulation and Administration:
-
Oral (p.o.): The compound is typically formulated in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG) to improve solubility.[1] Dosing is performed via oral gavage.
-
Intravenous (i.v.): The compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO) and administered as a bolus injection into the tail vein.
3. Dosing and Blood Sampling:
-
Dose: The dose level is determined based on previous toxicity and efficacy studies.
-
Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[4]
4. Plasma Preparation and Sample Analysis:
-
Plasma Separation: Blood samples are centrifuged (e.g., at 13,200 rpm for 10 minutes) to separate the plasma.[6]
-
Sample Extraction: The plasma is treated with a protein precipitation agent (e.g., acetonitrile or methanol) to extract the drug. An internal standard is added to ensure analytical accuracy.
-
Quantification: The concentration of the compound in the plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) are calculated. Bioavailability (F) is determined by comparing the AUC from oral administration to the AUC from intravenous administration.[3]
Signaling Pathway
Many indole derivatives exert their biological effects by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and is a common target for bioactive molecules.[7][8][9][10][11]
Caption: Canonical NF-κB signaling pathway.
This guide provides a foundational understanding of the pharmacokinetic profiles of substituted indole derivatives for professionals in drug discovery and development. The provided data and protocols serve as a starting point for the evaluation of novel indole-based compounds.
References
- 1. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Characterization of Tetrahydrocannabinol-Induced Cannabinoid Dependence After Chronic Passive Cannabis Smoke Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterohepatic Recirculation-Mediated Reabsorption of Aristolochic Acid I: Revealed by Toxicokinetics and Metabolite Identification in Rats [mdpi.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. cusabio.com [cusabio.com]
- 11. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Head-to-head comparison of different synthetic methodologies for 4-ethylindole
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The 4-ethylindole scaffold, in particular, is a valuable building block in medicinal chemistry. This guide provides a head-to-head comparison of three prominent synthetic methodologies for 4-ethylindole: the Fischer Indole Synthesis, the Bartoli Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis. The comparison focuses on experimental data, offering a clear overview of each method's performance.
At a Glance: Comparing Synthetic Routes to 4-Ethylindole
| Methodology | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Fischer Indole Synthesis | 3-Ethylphenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, ZnCl₂) | Elevated temperatures | Moderate to Good | Well-established, readily available starting materials. | Harsh acidic conditions, potential for side products and regioisomer formation. |
| Bartoli Indole Synthesis | 1-Ethyl-2-nitrobenzene | Vinyl Grignard reagent | Low temperature (-40°C to rt), THF | Good to Excellent | High yields, milder conditions than Fischer, good for sterically hindered indoles. | Requires ortho-substituted nitroarenes, Grignard reagent can be sensitive. |
| Leimgruber-Batcho Indole Synthesis | 3-Ethyl-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂) | Step 1: High temperature; Step 2: Mild reduction | High | High yields, mild final step, avoids harsh acids. | Multi-step process, starting materials may require synthesis. |
In-Depth Analysis of Synthetic Pathways
This section details the experimental protocols for each synthetic methodology, providing a reproducible guide for laboratory application.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[1]
Experimental Protocol:
The synthesis of 4-ethylindole via the Fischer indole synthesis commences with the preparation of 3-ethylphenylhydrazine. This is achieved by the diazotization of 3-ethylaniline with sodium nitrite and hydrochloric acid, followed by reduction with a suitable agent like tin(II) chloride.
A mixture of 3-ethylphenylhydrazine and acetaldehyde is then heated in the presence of an acid catalyst, such as sulfuric acid or zinc chloride, in a solvent like ethanol or acetic acid. The reaction mixture is refluxed for several hours. Following the reaction, the mixture is cooled, neutralized, and the product is extracted with an organic solvent. Purification by column chromatography or distillation yields 4-ethylindole.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, particularly those with substitution on the benzene ring.[2] It involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[2]
Experimental Protocol:
The synthesis begins with 1-ethyl-2-nitrobenzene as the starting material. To a solution of 1-ethyl-2-nitrobenzene in anhydrous tetrahydrofuran (THF) at low temperature (typically -40°C to -20°C), a solution of vinylmagnesium bromide (a Grignard reagent) is added dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification of the crude product by column chromatography affords 4-ethylindole. This method is noted for its ability to produce highly substituted indoles.[2]
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step method for preparing indoles from o-nitrotoluenes.[3] It has become a popular alternative to the Fischer synthesis due to its milder conditions in the final cyclization step.[3]
Experimental Protocol:
The synthesis starts with 3-ethyl-2-nitrotoluene. In the first step, 3-ethyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine at an elevated temperature to form a β-dimethylamino-2-nitrostyrene intermediate. This enamine is often a deeply colored compound.
In the second step, the intermediate enamine is subjected to reductive cyclization. This is typically achieved using a reducing agent such as Raney nickel and hydrogen gas, or palladium on carbon with a hydrogen source like hydrazine. The nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring, with the elimination of dimethylamine. The reaction is worked up by filtering the catalyst and removing the solvent. The resulting crude 4-ethylindole is then purified by chromatography or distillation.
Conclusion
The choice of synthetic methodology for 4-ethylindole depends on several factors, including the availability of starting materials, desired yield, and tolerance to specific reaction conditions. The Fischer indole synthesis is a robust and well-known method, but its harsh acidic conditions can be a limitation. The Bartoli indole synthesis offers a high-yielding alternative under milder conditions, particularly suitable for substituted indoles. The Leimgruber-Batcho synthesis provides another high-yield route that avoids strong acids in the cyclization step, making it compatible with a wider range of functional groups. This comparative guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their specific needs in the synthesis of 4-ethylindole.
References
Cross-Validation of Analytical Techniques for the Characterization of 4-Ethylindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of 4-ethylindole, a substituted indole that may be of interest in various fields of chemical and pharmaceutical research. The selection of an appropriate analytical method is critical for accurate and reliable results in drug discovery, development, and quality control. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of 4-ethylindole.
Data Presentation: Comparative Overview of Analytical Techniques
The performance of different analytical techniques can be evaluated based on several key parameters. The following table summarizes typical quantitative data for the analysis of indole derivatives, providing an estimated performance framework for 4-ethylindole analysis. It is important to note that these values are illustrative and would require specific validation for 4-ethylindole.
| Parameter | HPLC-UV | GC-MS | NMR |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL | > 10 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 50 ng/mL | > 50 µg/mL |
| **Linearity (R²) ** | > 0.998 | > 0.995 | Not typically used for quantification |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Not typically used for quantification |
| Precision (% RSD) | < 5% | < 10% | Not applicable |
| Specificity | Moderate to High | Very High | Very High (Structural Elucidation) |
Experimental Protocols
Detailed methodologies for the application of HPLC-UV, GC-MS, and NMR for the analysis of 4-ethylindole are provided below. These protocols are based on established methods for similar indole compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
4-Ethylindole reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Prepare a stock solution of 4-ethylindole in the mobile phase or a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 4-ethylindole in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 280 nm[1]
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the prepared samples to determine the concentration of 4-ethylindole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity)
-
Dichloromethane or Ethyl acetate (GC grade)
-
4-Ethylindole reference standard
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS for polar matrices)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 4-ethylindole in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
-
For solid samples, perform a solvent extraction followed by concentration.
-
If necessary, derivatize the extract to improve volatility and chromatographic performance.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Injection mode: Splitless (for trace analysis) or split.
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow: 1.0 mL/min (constant flow).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
Analysis: Inject the standards and samples. Identify 4-ethylindole by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of chemical identity. While not typically used for routine quantification, it provides detailed information about the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
4-Ethylindole sample.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-ethylindole sample in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C to the corresponding atoms in the 4-ethylindole structure.
Mandatory Visualizations
Signaling Pathway
Indole derivatives are known to interact with various signaling pathways, playing roles in cellular processes. The following diagram illustrates a generalized signaling pathway where an indole compound might exert its effects, for instance, by modulating the activity of protein kinases.
Caption: A generalized signaling pathway involving an indole derivative.
Experimental Workflow
The diagram below outlines a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of 4-ethylindole.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
References
Safety Operating Guide
Personal protective equipment for handling 1H-Indole, 4-ethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 1H-Indole, 4-ethyl-. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, indole, and related derivatives.[1][2][3] It is imperative to handle this chemical with the utmost care in a controlled laboratory setting.
Immediate Safety Precautions
1H-Indole, 4-ethyl-, like many indole derivatives, should be treated as a hazardous substance. The parent compound, indole, is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye damage and skin irritation.[1][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][3]
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling 1H-Indole, 4-ethyl-.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[3] | To prevent skin contact, as indole derivatives can be toxic upon dermal absorption.[1][3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. Use a face shield where splashing is a risk.[3] | To protect against splashes that can cause serious eye damage.[1][3] |
| Skin and Body | A lab coat or chemical-resistant protective suit. Closed-toe shoes are mandatory.[1] | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[1] | To prevent inhalation of potentially harmful dust or vapors.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.[1]
Disposal Plan:
All waste materials must be handled as hazardous waste.
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not dispose of it down the drain.[5]
-
Contaminated Materials: Any materials that come into contact with 1H-Indole, 4-ethyl-, including PPE, should be treated as hazardous waste and disposed of accordingly.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal protocols.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 1H-Indole, 4-ethyl- in a laboratory setting.
Caption: Workflow for Safe Handling of 1H-Indole, 4-ethyl-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
